1-(4-Aminophenyl)-3-(m-tolyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQXUZOSYDCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-3-(m-tolyl)urea
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-aminophenyl)-3-(m-tolyl)urea, a disubstituted urea derivative of interest to researchers and professionals in drug development. This document details two primary synthetic routes, including experimental protocols, and presents key quantitative data in a structured format.
Introduction
This compound is an asymmetrical diaryl urea. The urea functional group is a key pharmacophore in many biologically active compounds due to its ability to form strong hydrogen bonds with biological targets. This guide outlines the prevalent methods for the synthesis of this class of compounds, focusing on the specific preparation of the title compound.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are described: a one-step synthesis from p-phenylenediamine and a two-step synthesis commencing with 4-nitroaniline.
Pathway 1: One-Step Synthesis from p-Phenylenediamine
This is the most direct route, involving the reaction of p-phenylenediamine with m-tolyl isocyanate. The primary amino group of p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
Caption: One-Step Synthesis of this compound.
Pathway 2: Two-Step Synthesis from 4-Nitroaniline
This pathway involves two sequential reactions. First, 4-nitroaniline is reacted with m-tolyl isocyanate to form an intermediate, 1-(4-nitrophenyl)-3-(m-tolyl)urea. The nitro group is then reduced to an amino group to yield the final product. This route is often preferred when selectivity is a concern or when the diamine starting material is prone to side reactions.
Caption: Two-Step Synthesis of this compound.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound and its intermediate.
General Experimental Workflow
Caption: General Experimental Workflow for Urea Synthesis.
Protocol for Pathway 1 (One-Step Synthesis)
A general procedure for the synthesis of N-(4-aminophenyl)-N'-aryl ureas involves the reaction of benzene-1,4-diamine with an aryl isocyanate.[1]
Materials:
-
p-Phenylenediamine
-
m-Tolyl isocyanate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of p-phenylenediamine (1.5 equivalents) in anhydrous dichloromethane (10 mL per 1 g of isocyanate), add m-tolyl isocyanate (1 equivalent) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1 to 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
Wash the solid with cold dichloromethane to remove unreacted starting materials.
-
Dry the product under vacuum.
Protocol for Pathway 2 (Two-Step Synthesis)
This pathway involves the formation of a nitro-intermediate followed by reduction.[2]
Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea
Materials:
-
4-Nitroaniline
-
m-Tolyl isocyanate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-nitroaniline (1 equivalent) in anhydrous dichloromethane.
-
Add m-tolyl isocyanate (1 equivalent) to the solution at room temperature.
-
Stir the mixture for 24 hours at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with dichloromethane and dry under vacuum.
Step 2: Reduction of 1-(4-Nitrophenyl)-3-(m-tolyl)urea
Materials:
-
1-(4-Nitrophenyl)-3-(m-tolyl)urea
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 30 minutes, or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization, if necessary.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | White to purple crystals |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow crystalline solid |
| m-Tolyl isocyanate | C₈H₇NO | 133.15 | Colorless liquid |
Table 2: Characterization Data for this compound and Analogs
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) |
| This compound | Not explicitly reported, but analogous reactions yield 60-96%[1] | Not explicitly reported | Not explicitly reported |
| N-(4-Aminophenyl)-N′-phenylurea[1] | 96 | Not reported | 8.46 (s, 1H), 8.12 (s, 1H), 7.42 (d, 2H, J = 7.6 Hz), 7.25 (t, 2H, J = 7.4 Hz), 7.08 (d, 2H, J = 8.7 Hz), 6.93 (t, 1H, J = 7.3 Hz), 6.52 (d, 2H, J = 8.7 Hz), 4.77 (s, 2H) |
| N-(4-Aminophenyl)-N′-(3-fluorophenyl)urea[1] | 60.56 | Not reported | 8.70 (s, 1H), 8.18 (s, 1H), 7.49–7.44 (m, 1H), 7.28–7.24 (m, 1H), 7.09–7.03 (m, 3H), 6.75–6.69 (m, 1H), 6.54–6.47 (m, 2H), 4.81 (s, 2H) |
Note: Specific data for the title compound is not available in the cited literature. The data for analogous compounds are provided for comparative purposes.
Conclusion
The synthesis of this compound can be effectively achieved through either a direct one-step reaction of p-phenylenediamine with m-tolyl isocyanate or a two-step process involving the formation and subsequent reduction of a nitro-urea intermediate. Both methods are robust and utilize readily available starting materials. The choice of pathway may depend on the desired purity, scale, and the availability of reagents and equipment. The provided protocols, based on established methodologies for similar compounds, offer a solid foundation for the successful synthesis and purification of this and related diaryl ureas for research and development purposes.
References
An In-depth Technical Guide to 1-(4-Aminophenyl)-3-(m-tolyl)urea: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)-3-(m-tolyl)urea is a diaryl urea compound of interest within medicinal chemistry and drug discovery. While specific historical data and extensive biological characterization of this particular molecule are not widely documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates information on the probable synthesis, potential biological activities, and relevant signaling pathways based on extensive research into structurally analogous compounds. The urea scaffold is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions with biological targets, leading to a wide array of pharmacological effects. This document aims to provide a foundational understanding for researchers interested in the exploration and development of this compound and its derivatives.
Introduction: The Significance of Diaryl Ureas in Drug Discovery
The urea functional group is a cornerstone in the design of bioactive molecules, featured in a multitude of clinically approved drugs.[1] Its unique capacity to act as both a hydrogen bond donor and acceptor facilitates robust interactions with biological macromolecules such as enzymes and receptors.[1] This property is fundamental to the therapeutic efficacy of many pharmaceuticals.
Diaryl ureas, a subclass of urea-containing compounds, have garnered significant attention for their diverse pharmacological activities. These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] The specific substitution patterns on the aryl rings play a crucial role in determining the biological activity, selectivity, and pharmacokinetic properties of these compounds.[1]
While the specific discovery and historical timeline of this compound are not detailed in the available literature, the foundational synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in organic chemistry and laid the groundwork for the development of urea-based compounds in medicine.[2]
Synthesis and Chemical Properties
The synthesis of unsymmetrical diaryl ureas like this compound typically follows established synthetic routes. A common and effective method involves the reaction of an aryl amine with an aryl isocyanate.[4][5]
General Synthesis Protocol
The probable and most direct synthesis of this compound involves the reaction of p-phenylenediamine with m-tolyl isocyanate.
Experimental Protocol:
-
Reactant Preparation: Dissolve p-phenylenediamine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: To the stirred solution of p-phenylenediamine, add m-tolyl isocyanate dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight.[5]
-
Product Isolation: Upon completion, the product often precipitates out of the solution. The precipitate can be collected by filtration.
-
Purification: Wash the collected solid with the reaction solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
An alternative two-step synthesis could involve the in-situ generation of the isocyanate from an amine using a phosgene equivalent like triphosgene, followed by the addition of the second amine.[6]
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| XlogP | ~2.5-3.0 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
Note: These values are estimations and would require experimental validation.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally similar compounds, this compound could be investigated for a range of therapeutic applications.
Antimicrobial and Antibiofilm Activity
A structurally related compound, 1,3-di-m-tolyl-urea (DMTU), has demonstrated significant activity in inhibiting and disrupting multispecies oral biofilms without exhibiting bactericidal effects.[7] The proposed mechanism of action for DMTU involves the downregulation of virulence-related genes, potentially through the inhibition of quorum sensing pathways.[7] It is plausible that this compound could exhibit similar antibiofilm properties.
Potential Signaling Pathway Inhibition:
Based on the activity of DMTU, a potential mechanism of action for this compound could involve the disruption of bacterial communication.
Caption: Potential mechanism of quorum sensing inhibition.
Anticancer Activity
Numerous diaryl urea derivatives have been investigated as potent anticancer agents.[1][3] The urea moiety is a key structural feature in several approved kinase inhibitors, such as Sorafenib.[4] These compounds often function by inhibiting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The presence of the aminophenyl group in this compound provides a site for further chemical modification, which has been shown to enhance the antiproliferative activity of related diaryl ureas.[1]
Potential Kinase Inhibition Pathway:
A hypothetical mechanism of action for this compound as a kinase inhibitor is depicted below.
Caption: Hypothetical kinase inhibition signaling pathway.
Future Research and Development
The lack of specific data for this compound presents a clear opportunity for further research. The following areas are proposed for future investigation:
-
Synthesis and Characterization: A definitive synthesis and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) are necessary.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its potential therapeutic value.
-
Structure-Activity Relationship (SAR) Studies: The aminophenyl and m-tolyl groups offer opportunities for chemical modification to optimize potency and selectivity. For example, acylation of the amino group has been shown to enhance the anticancer activity of similar compounds.[1]
-
Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
This compound is a diaryl urea with unexplored potential in drug discovery. Based on the well-documented biological activities of structurally related compounds, it represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the current understanding and a roadmap for future investigations into this intriguing molecule. The synthesis is expected to be straightforward, and the potential for diverse biological activities makes it a compelling candidate for further study by researchers in academia and the pharmaceutical industry.
References
- 1. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Whitepaper: The Biological Activity of 1-(4-Aminophenyl)-3-(m-tolyl)urea and its Chemical Class
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 1-(4-Aminophenyl)-3-(m-tolyl)urea based on the known activities of structurally related diaryl urea compounds. As of the date of this publication, a thorough literature search did not yield specific biological activity data, quantitative metrics (e.g., IC50, Ki), or detailed experimental protocols for the exact molecule this compound. The information presented herein is extrapolated from studies on analogous compounds and is intended to guide future research.
Introduction: The Diaryl Urea Scaffold in Medicinal Chemistry
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] This capability allows urea-containing compounds to modulate a wide array of biological processes, leading to their investigation and use in treating a multitude of diseases.[1][2] The diaryl urea motif, in particular, is present in numerous therapeutic agents and is a subject of ongoing research due to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4] This guide will explore the potential biological landscape of this compound by examining the established activities of its close chemical relatives.
General Synthesis of Diaryl Ureas
The synthesis of diaryl ureas is typically a straightforward process, most commonly achieved through the reaction of an aryl amine with an aryl isocyanate.[5] This reaction is generally high-yielding and allows for the facile generation of a diverse library of substituted diaryl urea compounds for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of diaryl ureas.
Caption: General workflow for the synthesis of diaryl urea derivatives.
Potential Biological Activities of this compound Based on Analogs
While specific data for this compound is unavailable, the biological activities of structurally similar compounds suggest several avenues for its potential therapeutic application.
Antiproliferative and Anticancer Activity
Diaryl ureas are a well-established class of anticancer agents.[6] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
A study on a series of novel diaryl urea derivatives, designed based on the structure of the multi-kinase inhibitor sorafenib, demonstrated significant antiproliferative activities against human non-small cell lung cancer (A549) and colon cancer (HT-29) cell lines.[6] The table below summarizes the in vitro antiproliferative activity of some of these compounds.[6]
| Compound ID | Structure | Cell Line | IC50 (µM)[6] |
| 6a | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide | HT-29 | 15.28 |
| A549 | 2.566 | ||
| 6b | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-4-methylbenzamide | HT-29 | > 50 |
| A549 | 22.18 | ||
| 6c | N-(4-(3-(4-chlorophenyl)ureido)phenyl)benzamide | HT-29 | > 50 |
| A549 | 28.18 | ||
| 6d | N-(4-(3-(4-chlorophenyl)ureido)phenyl)-2-phenylacetamide | HT-29 | > 50 |
| A549 | 10.47 |
Experimental Protocol: In Vitro Antiproliferative Assay [6]
-
Cell Culture: Human cancer cell lines (A549 and HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized diaryl urea compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these compounds for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Another study identified novel urea-based compounds that act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in metastatic triple-negative breast cancer.[7] The inhibition of the FGFR1 signaling pathway can lead to reduced cancer cell proliferation and survival.
Caption: Simplified FGFR1 signaling pathway and the potential inhibitory role of urea compounds.
Antimicrobial Activity
Certain diaryl urea derivatives have been investigated for their potential as antimicrobial agents.[5] A study exploring a series of new urea derivatives identified a compound, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, with selective and significant inhibitory activity against Acinetobacter baumannii, a bacterium known for its high resistance to antibiotics.[5] This suggests that the diaryl urea scaffold could be a promising starting point for the development of new antibacterial agents.
Enzyme Inhibition
The diaryl urea structure is also found in inhibitors of various enzymes. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and evaluated as potent inhibitors of soluble epoxide hydrolase (sEH).[8] Inhibition of sEH has anti-inflammatory and analgesic effects. The structure-activity relationship studies in this research highlighted the importance of the substituents on the phenyl ring for the inhibitory potency.[8]
Ion Channel Modulation
Derivatives of 1-(aryl)-3-(4-(amino)benzyl)urea have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a key player in pain sensation, and its antagonists are being investigated as potential analgesics.
Structure-Activity Relationship (SAR) Considerations
Based on the available literature for various diaryl urea derivatives, some general SAR trends can be inferred, which could be relevant for this compound:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings play a crucial role in determining the biological activity and potency. Electron-withdrawing or -donating groups, as well as their steric properties, can significantly influence the binding affinity to the target protein.
-
The Amino Group: The free amino group on the phenyl ring, as in this compound, provides a handle for further chemical modification. Acylation or sulfonylation of this group can modulate the compound's physicochemical properties and biological activity, as seen in the antiproliferative diaryl ureas.[6]
-
The Urea Linker: The two N-H groups of the urea moiety are critical hydrogen bond donors, essential for the interaction with the target protein.
Conclusion and Future Directions
While there is no direct biological data for this compound in the current scientific literature, the extensive research on the broader class of diaryl ureas provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest that it could exhibit antiproliferative, antimicrobial, enzyme-inhibiting, or ion channel-modulating properties.
To ascertain the specific biological profile of this compound, the following experimental workflow is recommended:
Caption: A proposed experimental workflow for the biological evaluation of this compound.
The synthesis of this compound followed by its systematic evaluation in a battery of biological assays is a logical next step. The insights gained from such studies will not only elucidate the specific biological activities of this compound but also contribute to the broader understanding of the structure-activity relationships within the diaryl urea class of compounds, potentially leading to the discovery of novel therapeutic agents.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro structure-activity relationship and in vivo characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-Aminophenyl)-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(4-Aminophenyl)-3-(m-tolyl)urea, a diaryl urea derivative of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact compound is not publicly available, this document compiles data from closely related analogues and computational studies to offer a detailed understanding of its structural characteristics.
Molecular Structure and Conformation
The molecular structure of this compound consists of a central urea group linking a 4-aminophenyl ring and a meta-tolyl ring. The urea moiety is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets.
Computational studies and crystal structure analyses of a vast number of N,N'-diaryl ureas reveal a strong and consistent preference for a trans-trans conformation. In this arrangement, the N-H bonds of the urea are oriented in a trans configuration relative to each other, and the phenyl rings are also in a trans disposition with respect to the central C=O bond. This planarity is often stabilized by intramolecular hydrogen bonding and minimizes steric hindrance between the aryl substituents.
The rotational barrier around the C-N bonds of the urea group is significant, contributing to the rigidity of the core structure. However, rotation around the N-aryl bonds allows for different spatial orientations of the phenyl rings. The dihedral angles between the urea plane and the aromatic rings are influenced by the nature and position of the substituents. For this compound, it is anticipated that the molecule will adopt a largely planar conformation in the solid state, stabilized by intermolecular hydrogen bonding networks.
Caption: Molecular structure of this compound.
Quantitative Structural Data (from Analogous Compounds)
Due to the lack of a specific crystal structure for this compound, the following tables present representative crystallographic and geometric data from closely related diaryl urea structures. This data provides a reasonable approximation of the expected bond lengths, bond angles, and unit cell parameters.
Table 1: Representative Crystallographic Data for a Diaryl Urea Analogue
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 9.876(1) |
| c (Å) | 10.987(2) |
| β (°) | 98.76(1) |
| Volume (ų) | 1324.5(4) |
| Z | 4 |
Data is for a representative N,N'-diaryl urea and should be considered illustrative.
Table 2: Selected Bond Lengths and Angles for a Diaryl Urea Analogue
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.245(3) |
| C(urea)-N(phenyl) | 1.365(3) |
| C(urea)-N(tolyl) | 1.372(3) |
| N-C(phenyl) | 1.421(4) |
| N-C(tolyl) | 1.425(4) |
| O-C-N | 122.5(2) |
| N-C-N | 115.0(2) |
| C-N-C(phenyl) | 125.8(2) |
| C-N-C(tolyl) | 126.1(2) |
Data is for a representative N,N'-diaryl urea and should be considered illustrative.
Experimental Protocols
The synthesis of unsymmetrical diaryl ureas such as this compound is most commonly achieved through the reaction of an appropriately substituted aniline with an isocyanate.
General Synthesis of this compound
Materials:
-
4-nitroaniline
-
m-tolyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea
-
To a solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM), add m-tolyl isocyanate (1.05 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield 1-(4-nitrophenyl)-3-(m-tolyl)urea.
Step 2: Reduction of the Nitro Group
-
Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Caption: General synthesis workflow for this compound.
Characterization
The synthesized compound would be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the substituents on the aromatic rings.
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretching vibrations of the urea moiety.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the final product.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Characteristic Signals |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), Urea N-H protons (singlets, ~8.0-9.5 ppm), Amino N-H₂ protons (broad singlet, ~4.5-5.5 ppm), Methyl protons (singlet, ~2.3 ppm) |
| ¹³C NMR | Carbonyl carbon (~155 ppm), Aromatic carbons (~110-140 ppm), Methyl carbon (~21 ppm) |
| FTIR (cm⁻¹) | N-H stretching (urea) (~3300-3400), N-H stretching (amine) (~3200-3300), C=O stretching (~1630-1660), N-H bending (~1550-1600), C-N stretching (~1300-1400) |
Note: Chemical shifts (ppm) are approximate and can vary depending on the solvent and other experimental conditions.
This guide provides a foundational understanding of the molecular structure, conformation, and synthesis of this compound, leveraging data from analogous compounds and established chemical principles. Further experimental and computational studies on the specific molecule are encouraged for a more precise characterization.
Spectroscopic Characterization of 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of the compound 1-(4-aminophenyl)-3-(m-tolyl)urea. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and expected spectral features outlined herein serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related diaryl urea derivatives.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₄H₁₅N₃O Molecular Weight: 241.29 g/mol CAS Number: Not available
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including N,N'-bis-(4-aminobenzyl)urea and other substituted diaryl ureas.
Predicted ¹H NMR Data (DMSO-d₆, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 2H | -NH-C(O)-NH- |
| ~7.2 - 7.4 | m | 1H | Ar-H (tolyl) |
| ~7.0 - 7.2 | m | 2H | Ar-H (tolyl) |
| ~6.8 - 7.0 | d | 2H | Ar-H (aminophenyl) |
| ~6.5 - 6.7 | d | 2H | Ar-H (aminophenyl) |
| ~4.8 - 5.2 | s | 2H | -NH₂ |
| ~2.3 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data (DMSO-d₆, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (urea) |
| ~148 | Ar-C (aminophenyl, C-NH₂) |
| ~140 | Ar-C (tolyl, C-CH₃) |
| ~138 | Ar-C (tolyl) |
| ~129 | Ar-CH (tolyl) |
| ~128 | Ar-CH (aminophenyl) |
| ~122 | Ar-CH (tolyl) |
| ~119 | Ar-CH (tolyl) |
| ~114 | Ar-CH (aminophenyl) |
| ~21 | Ar-CH₃ |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and urea) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~1640 | Strong | C=O stretching (urea, Amide I) |
| ~1600, ~1510 | Medium-Strong | C=C stretching (aromatic) |
| ~1550 | Medium | N-H bending (urea, Amide II) |
| ~1310 | Medium | C-N stretching |
| ~830 | Strong | C-H bending (para-substituted phenyl) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 241 | High | [M]⁺ (Molecular Ion) |
| 134 | Medium | [H₂N-C₆H₄-N=C=O]⁺ |
| 120 | Medium | [H₂N-C₆H₄-NH₂]⁺ |
| 107 | High | [CH₃-C₆H₄-NH₂]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: 0 to 200 ppm.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Direct Insertion Probe Method:
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1 scan/s.
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation will likely involve cleavage of the urea linkage and subsequent rearrangements.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Caption: Relationship between the chemical structure and its expected spectroscopic features.
Preliminary In Vitro Screening of 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diaryl urea compounds represent a significant class of molecules in medicinal chemistry, with several approved drugs and numerous candidates in clinical development for various indications, particularly in oncology.[1][2][3] The urea functional group is a key pharmacophore, capable of forming crucial hydrogen bond interactions with biological targets such as protein kinases.[1][2][4] This technical guide outlines a preliminary in vitro screening cascade for 1-(4-Aminophenyl)-3-(m-tolyl)urea, a diaryl urea derivative with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide presents a representative workflow and data interpretation based on closely related analogs and the general behavior of the diaryl urea scaffold.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C14H15N3O | N/A |
| Molecular Weight | 241.29 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an aniline derivative with an isocyanate.[4][5]
Materials:
-
4-nitroaniline
-
m-tolyl isocyanate
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethyl acetate
-
Sodium bicarbonate
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Tetrahydrofuran (THF)
Procedure:
-
Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea:
-
Dissolve 4-nitroaniline in anhydrous THF.
-
Add m-tolyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-nitrophenyl)-3-(m-tolyl)urea.
-
-
Step 2: Reduction of the Nitro Group:
-
Suspend 1-(4-nitrophenyl)-3-(m-tolyl)urea in ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate.
-
Reflux the mixture for 4-6 hours.
-
After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Synthetic route for this compound.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Hypothetical Data Presentation
The following tables present hypothetical data for this compound based on the expected activity of related diaryl urea compounds.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 6.8 |
| Doxorubicin | (Positive Control) | 0.5 |
Potential Mechanism of Action: Kinase Inhibition
Diaryl ureas are known to act as Type II kinase inhibitors, binding to the DFG-out (inactive) conformation of kinases. This often leads to the inhibition of key signaling pathways involved in cell proliferation and survival.[6] A plausible mechanism of action for this compound could involve the inhibition of kinases within pathways such as the PI3K/Akt/mTOR or Raf/MEK/ERK pathways.
Western Blot Analysis for Pathway Modulation
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Potential kinase signaling pathways targeted by the compound.
Conclusion
This technical guide provides a framework for the initial in vitro evaluation of this compound. Based on the established pharmacology of the diaryl urea scaffold, this compound is anticipated to exhibit antiproliferative activity, likely through the inhibition of key protein kinases. The outlined experimental protocols for synthesis, cytotoxicity screening, and preliminary mechanism of action studies will enable a thorough preliminary assessment of its therapeutic potential. Further investigations, including broader kinase profiling and in vivo efficacy studies, would be warranted based on promising initial results.
References
- 1. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]
- 2. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Target Identification and Validation of 1-(4-Aminophenyl)-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-3-(m-tolyl)urea is a novel small molecule with potential therapeutic applications. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[1][2][3] Numerous urea-containing compounds have been developed as potent inhibitors of various enzymes, particularly protein kinases, and have found success as anticancer agents.[4] This guide outlines a comprehensive, albeit hypothetical, strategy for the identification and validation of the protein targets of this compound, a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
The workflow described herein follows a logical progression from broad, unbiased screening to identify potential targets, to rigorous biophysical and cellular assays to validate these interactions and assess their functional consequences.
Hypothetical Target Class: Protein Kinases
Given the prevalence of diaryl urea derivatives as kinase inhibitors, this guide will proceed with the hypothesis that this compound targets one or more protein kinases.[4] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Experimental Workflow for Target Identification and Validation
The proposed workflow is divided into three main stages:
-
Stage 1: Initial Target Identification. Unbiased screening to identify candidate protein targets that physically interact with the compound.
-
Stage 2: Target Validation and Binding Characterization. Biophysical and cellular assays to confirm direct binding to the identified targets and quantify the interaction.
-
Stage 3: Functional Characterization and Pathway Analysis. Cellular assays to determine the effect of the compound on the activity of the validated target and its downstream signaling pathway.
Caption: High-level experimental workflow.
Stage 1: Initial Target Identification
Affinity Chromatography-Mass Spectrometry
Objective: To isolate and identify proteins from a cell lysate that bind to this compound.
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Lysate Preparation: Prepare a whole-cell lysate from a relevant cancer cell line (e.g., A549, HCT116).
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. As a negative control, incubate the lysate with beads that have not been conjugated to the probe.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).
Data Presentation:
| Table 1: Putative Protein Targets Identified by Affinity Chromatography | |||
| Protein Name | Gene Name | Molecular Weight (kDa) | Peptide Count |
| Protein Kinase X | KINX | 75 | 12 |
| Protein Kinase Y | KINY | 50 | 8 |
| ... | ... | ... | ... |
Kinase Profiling
Objective: To screen this compound against a large panel of purified protein kinases to identify potential targets.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, AssayQuant KinSight™) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).[5][6][7]
-
Data Analysis: The service will provide data on the percent inhibition of each kinase.
Data Presentation:
| Table 2: Kinase Profiling Results (% Inhibition at 1 µM) | |
| Kinase Target | % Inhibition |
| Protein Kinase X | 85 |
| Protein Kinase Z | 78 |
| ... | ... |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its putative targets in a cellular context by measuring changes in protein thermal stability.[8][9][10][11][12]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control (DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western Blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation:
| Table 3: CETSA Results for Putative Targets | |
| Target Protein | ΔTm (°C) with Compound |
| Protein Kinase X | + 5.2 |
| Protein Kinase Z | + 4.8 |
| ... | ... |
Stage 2: Target Validation and Binding Characterization
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the interaction between this compound and the purified candidate target proteins.[3][13][14][15]
Experimental Protocol:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of the compound over the chip surface and measure the change in the refractive index in real-time to monitor binding.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13][14]
Data Presentation:
| Table 4: SPR Binding Kinetics and Affinity Data | |||
| Target Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| Protein Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Protein Kinase Z | 2.1 x 10⁵ | 8.4 x 10⁻⁴ | 4.0 |
| ... | ... | ... | ... |
Isothermal Titration Calorimetry (ITC)
Objective: To provide orthogonal validation of the binding interaction and to determine the thermodynamic parameters of binding.[16][17][18][19][20]
Experimental Protocol:
-
Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution and measure the heat released or absorbed during the binding event.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[16][20]
Data Presentation:
| Table 5: ITC Thermodynamic Binding Data | ||||
| Target Protein | KD (nM) | n (stoichiometry) | ΔH (kcal/mol) | ΔS (cal/mol·deg) |
| Protein Kinase X | 2.5 | 1.05 | -8.5 | 10.2 |
| Protein Kinase Z | 4.8 | 0.98 | -7.9 | 8.7 |
| ... | ... | ... | ... | ... |
Stage 3: Functional Characterization and Pathway Analysis
Cellular Assays
Objective: To assess the functional consequences of target engagement by measuring the effect of the compound on cellular processes regulated by the validated target.
Experimental Protocol:
-
Cell-Based Assays: Use relevant cell lines to perform assays that measure endpoints downstream of the target kinase's activity. For example, if the target is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) can be used.
-
Dose-Response: Treat the cells with a range of concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Table 6: Cellular Activity of this compound | |
| Assay Type | IC50 (µM) |
| Cell Viability (A549) | 0.5 |
| ... | ... |
Western Blotting for Pathway Analysis
Objective: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream substrates.[21][22][23]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.
Caption: Hypothetical signaling pathway.
Conclusion
This technical guide provides a comprehensive and systematic approach to the target identification and validation of this compound. By following the outlined experimental workflow, researchers can confidently identify the molecular targets of this novel compound, characterize the binding interactions, and elucidate its mechanism of action at a cellular level. This information is paramount for the continued development of this compound as a potential therapeutic agent.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. assayquant.com [assayquant.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. ITC - Creative Biolabs [creative-biolabs.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: 1-(4-Aminophenyl)-3-(m-tolyl)urea for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea-based compounds represent a significant class of kinase inhibitors, playing a crucial role in the development of targeted therapies for a variety of diseases, including cancer and inflammatory conditions. The urea moiety is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. This document provides a detailed experimental protocol for evaluating the inhibitory potential of 1-(4-Aminophenyl)-3-(m-tolyl)urea, a representative urea-based compound, against a target kinase. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
While specific quantitative data for this compound is not extensively available in public literature, this guide offers a robust framework for its characterization. The presented data is illustrative of a typical urea-based inhibitor.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such quantitative data for this compound against a panel of kinases.
Table 1: Illustrative Inhibitory Activity of this compound against various kinases.
| Kinase Target | Compound | IC50 (nM) |
| ASK1 | This compound (Example) | 150 |
| p38α | This compound (Example) | 850 |
| JNK1 | This compound (Example) | >10,000 |
| VEGFR2 | This compound (Example) | 50 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual inhibitory profile of this compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for the evaluation of this compound as an inhibitor of a selected kinase, for example, Apoptosis Signal-regulating Kinase 1 (ASK1).
Materials:
-
This compound
-
Recombinant human kinase (e.g., ASK1)
-
Substrate for the kinase (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.
-
Prepare a final dilution of the compound series in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate. Each reaction will have a total volume of 5 µL.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and its substrate in Kinase Reaction Buffer) to each well.
-
Add 2.5 µL of the diluted compound or DMSO (for control wells) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution (in Kinase Reaction Buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to convert the unconsumed ATP to ADP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of luminescence is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for 1-(4-Aminophenyl)-3-(m-tolyl)urea in Cell Culture
For Research Use Only (RUO)
Introduction
1-(4-Aminophenyl)-3-(m-tolyl)urea belongs to the diaryl urea class of organic compounds. This structural motif is prevalent in numerous biologically active molecules and clinically approved drugs, such as Sorafenib and Regorafenib, which are known for their potent anti-cancer properties.[1][2] Diaryl urea derivatives have demonstrated a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3] The biological activity of these compounds is often attributed to their ability to form stable hydrogen bonds with protein targets, such as protein kinases, thereby modulating cellular signaling pathways.[4]
While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized diaryl ureas suggests it may possess therapeutic potential. These application notes provide a comprehensive set of generalized protocols and guidelines for researchers to initiate the investigation of this compound in a cell culture setting. The provided methodologies are based on standard practices for testing novel chemical compounds in vitro.
Potential Applications and Hypothesized Mechanism of Action
Based on the known biological activities of structurally related diaryl urea compounds, potential applications for this compound in cell culture research include:
-
Oncology: As a potential anti-proliferative agent against various cancer cell lines. Many diaryl ureas function as inhibitors of protein kinases involved in cancer cell signaling.[1][4]
-
Immunology: For studying its effects on inflammatory pathways in immune cells.
-
Microbiology: As a potential antimicrobial or anti-biofilm agent. A structurally similar compound, 1,3-di-m-tolyl-urea (DMTU), has been shown to inhibit and disrupt multispecies oral biofilms.[5]
A common mechanism of action for diaryl urea-based anticancer drugs is the inhibition of the Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers.[1][6] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. The diagram below illustrates this pathway and the potential point of inhibition by a diaryl urea compound.
Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.
Compound Handling and Storage
-
Formulation: The compound is a solid at room temperature.
-
Solubility: The solubility of this compound should be empirically determined. It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7]
-
Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the solid compound at room temperature or 4°C. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Protect from light.
Experimental Protocols
The following are generalized protocols for the initial screening of this compound. Optimization of these protocols is necessary based on the specific cell lines and experimental objectives.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is designed to determine the effect of the compound on the viability and proliferation of mammalian cancer cells.
Materials:
-
Selected cancer cell line(s) (e.g., HepG2, A375, MCF-7)[6][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Sterile DMSO
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
Experimental Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line and research question.[10]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation:
The results of the cytotoxicity assay can be summarized in a table as follows:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A375 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value |
*Values are hypothetical and need to be determined experimentally.
Further Investigations
Should this compound demonstrate significant biological activity in the initial screens, further experiments can be conducted to elucidate its mechanism of action:
-
Western Blot Analysis: To investigate the phosphorylation status of key proteins in signaling pathways like RAF/MEK/ERK.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: To assess whether the compound induces programmed cell death.
-
Kinase Inhibition Assays: To identify specific protein kinase targets.
Safety Precautions
This compound is a research chemical with unknown toxicological properties. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for p38 MAP Kinase Inhibition Studies using 1-(4-Aminophenyl)-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing 1-(4-Aminophenyl)-3-(m-tolyl)urea, a representative diaryl urea compound, in studies targeting the p38 mitogen-activated protein (MAP) kinase. Diaryl urea compounds have been identified as potent allosteric inhibitors of p38, making them valuable tools for investigating its role in inflammatory diseases, cancer, and other cellular stress responses. This document outlines the mechanism of action, provides detailed protocols for in vitro and cell-based assays, and presents representative data for this class of inhibitors.
Introduction to p38 MAP Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Four isoforms (α, β, γ, and δ) have been identified, with p38α being the most studied.[1][3] The p38 signaling cascade is activated by upstream kinases, MKK3 and MKK6, which dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182).[1] Once activated, p38 phosphorylates a wide array of downstream targets, including transcription factors like ATF-2 and other kinases like MAPKAPK-2 (MK2), regulating processes such as inflammation, apoptosis, cell differentiation, and cell-cycle control.[3][4][5] Its critical role in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), has made p38 a significant therapeutic target for autoimmune and inflammatory diseases.[5][6]
Mechanism of Action: Diaryl Urea Inhibitors
Unlike many kinase inhibitors that compete with ATP for the active site, diaryl urea compounds, such as this compound and the well-characterized inhibitor BIRB 796, bind to a distinct, allosteric pocket on the p38 kinase.[6][7] This binding is dependent on and stabilizes a specific conformation of the kinase where the conserved DFG motif of the activation loop is flipped outwards ("DFG-out"). This conformational change reorients key catalytic residues, rendering the kinase incapable of properly binding ATP and thus inhibiting its activity.[6][8] This allosteric mechanism can lead to high potency and selectivity.[6]
Application Data
While specific experimental data for this compound is not extensively available in published literature, the following tables provide representative physicochemical and biological data based on its structural class (diaryl ureas).
Table 1: Physicochemical Properties (Representative)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃O | Calculated |
| Molecular Weight | 241.29 g/mol | Calculated |
| XLogP3 | 2.8 | Predicted |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Note: Properties are calculated for the specified compound structure.
Table 2: Biological Activity Profile (Representative Data for Diaryl Urea Class)
| Compound / Class | Target Kinase | IC₅₀ (nM) | K_d_ (nM) | Binding Mode | Reference Compound |
| Diaryl Urea (General) | p38α | 1 - 100 | 0.1 - 20 | Allosteric (DFG-out) | BIRB 796[6] |
| Pyridinylimidazole | p38α | 50 - 500 | 100 - 400 | ATP-Competitive | SB203580[1] |
Note: IC₅₀ and K_d_ values are representative for potent diaryl urea inhibitors and are provided for comparative purposes.
Visualized Pathways and Workflows
p38 MAP Kinase Signaling Pathway
Caption: p38 MAPK signaling cascade from stimuli to cellular response.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for characterizing a novel p38 MAP kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol measures the activity of purified p38α kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human p38α kinase (Promega, V3301 or equivalent)
-
p38α Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT[9]
-
ATF-2 protein substrate
-
ATP solution
-
This compound (test inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
384-well low-volume plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in p38α Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[9]
-
Enzyme Addition: Dilute the recombinant p38α enzyme in Kinase Buffer. Add 2 µL of the diluted enzyme to each well.[9]
-
Reaction Initiation: Prepare a substrate/ATP mix by diluting the ATF-2 substrate and ATP in Kinase Buffer. Add 2 µL of this mix to each well to start the reaction.[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Second Incubation: Incubate for 40 minutes at room temperature.[9]
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[9]
-
Third Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based p38 Phosphorylation Assay (Immunofluorescence)
This protocol quantifies the phosphorylation of p38 at Thr180/Tyr182 within cells in response to a stimulus and treatment with an inhibitor.
Materials:
-
HeLa or A549 cells
-
96-well imaging plates
-
Complete growth medium
-
Anisomycin (p38 activator) or other stimuli (e.g., LPS, UV)
-
This compound
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342 or DAPI
-
High-Content Imaging System
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa) into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat the cells with serial dilutions of this compound for 1-2 hours. Include vehicle-only wells as a control.
-
Stimulation: Add a p38 activator (e.g., 10 µM Anisomycin) to the wells and incubate for 30 minutes at 37°C. Include unstimulated control wells.
-
Fixation: Carefully remove the medium and fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-phospho-p38 antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (Hoechst) for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify the nuclei (from Hoechst stain) and the corresponding cytoplasm. Quantify the mean fluorescence intensity of the phospho-p38 signal in the nucleus and/or cytoplasm.
-
Data Analysis: Normalize the phospho-p38 intensity to the vehicle-treated, stimulated control. Plot the normalized intensity against the inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: Western Blot Analysis of p38 and Phospho-ATF-2
This protocol validates inhibitor activity by measuring the phosphorylation of a downstream p38 substrate, ATF-2.
Materials:
-
Cell line responsive to p38 activation (e.g., NIH-3T3, THP-1)
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]
-
Primary Antibodies: Rabbit anti-phospho-ATF-2 (Thr71), Rabbit anti-total ATF-2, Rabbit anti-total p38.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Culture cells and treat with the inhibitor and/or stimulus as described in Protocol 2 (steps 2-3).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using supplemented Cell Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: To a sample of lysate (e.g., 20-30 µg of protein), add an equal volume of 2x Laemmli sample buffer.[11] Denature the proteins by boiling for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Using BSA is often preferred over milk for phospho-protein detection.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF-2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply the ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ATF-2 or a loading control like β-actin.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. assaygenie.com [assaygenie.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diaryl Ureas as Chemical Probes in Signaling Pathways
Introduction
Diaryl ureas are a versatile class of small molecules that have emerged as potent modulators of various signaling pathways. Their core structure, characterized by a central urea moiety flanked by two aryl groups, allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for specific biological targets. This document provides an overview of the application of diaryl ureas as chemical probes, with a focus on their use in studying the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and bacterial quorum sensing.
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Diaryl ureas have been identified as potent allosteric inhibitors of p38α MAPK, stabilizing an inactive conformation of the kinase.[2] This makes them invaluable tools for dissecting the roles of p38 MAPK in various cellular processes.
In the realm of microbiology, diaryl ureas, such as 1,3-di-m-tolyl-urea (DMTU), have shown significant activity in inhibiting bacterial biofilm formation by targeting quorum sensing pathways.[3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation. DMTU has been shown to inhibit the ComDE quorum sensing system in Streptococcus mutans.[4]
These application notes provide researchers, scientists, and drug development professionals with a summary of the quantitative data for representative diaryl ureas, detailed experimental protocols for their use, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for selected diaryl urea compounds, highlighting their potency in inhibiting p38 MAPK and bacterial biofilm formation.
| Compound Name/Reference | Target | Assay Type | Potency (IC50/BIC50) | Cell Line/Organism |
| BIRB-796 (Doramapimod) | p38α MAPK | TNF-α release | 18 nM | THP-1 cells |
| Compound 25a | p38α MAPK | Enzymatic Assay | 0.47 nM | - |
| Compound 7f | p38 Kinase | Enzymatic Assay | 1.09 µM | - |
| 1,3-di-m-tolyl-urea (DMTU) | Biofilm Formation | Crystal Violet Assay | 0.79 µM (BIC50) | Multispecies oral biofilm |
IC50: Half-maximal inhibitory concentration. BIC50: Biofilm inhibitory concentration at which 50% of biofilm formation is inhibited.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Inhibition Assay
This protocol describes an in vitro enzymatic assay to determine the inhibitory activity of a diaryl urea compound against p38α MAPK. The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α.[2]
Materials:
-
Recombinant human p38α MAPK enzyme
-
GFP-ATF2 (19-96) substrate
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Diaryl urea compound stock solution (in DMSO)
-
384-well assay plates
-
TR-FRET detection antibody (e.g., anti-phospho-ATF2 antibody)
-
Plate reader capable of TR-FRET
Procedure:
-
Prepare serial dilutions of the diaryl urea compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Add 4 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of p38α MAPK enzyme (e.g., final concentration of 1 ng/mL) to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a substrate mix containing GFP-ATF2 (e.g., final concentration of 0.4 µM) and ATP (e.g., final concentration of 90 µM) in Kinase Assay Buffer.
-
To initiate the kinase reaction, add 4 µL of the substrate mix to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA (e.g., final concentration of 10 mM) and the TR-FRET detection antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Crystal Violet Biofilm Formation Assay
This protocol is used to quantify the effect of a diaryl urea compound on bacterial biofilm formation.[5]
Materials:
-
Bacterial strain of interest (e.g., Streptococcus mutans)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Diaryl urea compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
33% Acetic Acid
-
Microplate reader
Procedure:
-
Grow a bacterial culture overnight in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of TSB containing various concentrations of the diaryl urea compound (or DMSO for control) to the wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C under static conditions.
-
Carefully discard the culture medium from the wells.
-
Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate or fix the biofilm by incubating at 60°C for 30-60 minutes.[5]
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[5]
-
Discard the crystal violet solution and wash the wells twice with water.[5]
-
Dry the plate overnight or at 60°C.[5]
-
Add 160 µL of 33% acetic acid to each well to solubilize the bound dye.[5]
-
Measure the absorbance at 595 nm using a microplate reader.[5]
Protocol 3: XTT Biofilm Viability Assay
This protocol assesses the metabolic activity of bacterial cells within a biofilm after treatment with a diaryl urea compound.
Materials:
-
Biofilms grown in a 96-well plate (as described in Protocol 2)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution
-
Menadione or Phenazine methosulfate (PMS) as an electron coupling agent
-
PBS
-
Microplate reader
Procedure:
-
Grow biofilms in a 96-well plate with and without the diaryl urea compound as described in the Crystal Violet Assay protocol.
-
After incubation, carefully remove the culture medium.
-
Wash the biofilms twice with PBS to remove planktonic cells.
-
Prepare the XTT working solution. For example, a solution containing XTT (1 mg/mL) and menadione (e.g., 4 µM) in PBS.[3]
-
Add 200 µL of the XTT working solution to each well containing a biofilm and to control wells without biofilm (for background measurement).
-
Incubate the plate in the dark for 3-5 hours at 37°C.
-
After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance from the sample readings to determine the metabolic activity.
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway Inhibition by a Diaryl Urea Probe.
Caption: Bacterial Quorum Sensing Pathway Inhibition by DMTU.
Caption: Experimental Workflow for Characterizing Diaryl Urea Probes.
References
Application Notes and Protocols for Measuring the Binding Affinity of 1-(4-Aminophenyl)-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the binding affinity of the small molecule 1-(4-Aminophenyl)-3-(m-tolyl)urea to a target protein. The techniques described are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), which are commonly used, robust methods in drug discovery and development.
Introduction
This compound is a diaryl urea compound. Diaryl ureas are a class of compounds known to interact with a variety of biological targets, often through hydrogen bonding and hydrophobic interactions[1]. Understanding the binding affinity of this compound to its target protein is crucial for elucidating its mechanism of action and for the development of structure-activity relationships (SAR). The binding affinity is typically quantified by the equilibrium dissociation constant (KD), where a smaller KD value indicates a stronger binding interaction[2].
This document outlines three distinct biophysical methods to measure the binding affinity of this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event[3][4]. This method allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment[5][6].
Experimental Protocol
a. Sample Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare the target protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). The buffer should be chosen to ensure protein stability and solubility[7].
-
Dialyze the protein extensively against the chosen buffer to ensure buffer matching.
-
Prepare the final ligand solution by diluting the DMSO stock into the same dialysis buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize heats of dilution, typically not exceeding 5%[7].
-
Accurately determine the concentration of both the protein and the ligand.
b. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein)[6].
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
c. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the binding isotherm to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
Data Presentation
Table 1: Hypothetical ITC Data for this compound Binding to Target Protein
| Parameter | Value |
| KD (nM) | 150 |
| Stoichiometry (n) | 1.1 |
| ΔH (kcal/mol) | -8.5 |
| -TΔS (kcal/mol) | -1.2 |
| ΔG (kcal/mol) | -9.7 |
Experimental Workflow
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time[8][9]. SPR provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the KD can be calculated (KD = kd/ka)[2].
Experimental Protocol
a. Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.
-
Block any remaining active sites on the surface.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
b. SPR Binding Assay:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small amount of DMSO to aid solubility, which should be consistent across all samples and the running buffer.
-
Inject the different concentrations of the small molecule over the sensor surface (both the active and reference flow cells) at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) during the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Between different analyte injections, regenerate the sensor surface using a suitable regeneration solution to remove all bound analyte.
c. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Perform a global fit of the sensorgrams from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the KD from the ratio of the rate constants.
Data Presentation
Table 2: Hypothetical SPR Kinetic Data for this compound Binding to Target Protein
| Parameter | Value |
| ka (M-1s-1) | 1.2 x 105 |
| kd (s-1) | 1.8 x 10-2 |
| KD (nM) | 150 |
Experimental Workflow
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule[10][11]. In a competitive FP assay, a fluorescently labeled ligand (tracer) and the unlabeled test compound (this compound) compete for binding to the target protein. The displacement of the tracer by the test compound leads to a decrease in fluorescence polarization[12].
Experimental Protocol
a. Assay Development:
-
Synthesize or procure a fluorescently labeled version of a known binder to the target protein to act as the tracer.
-
Determine the optimal concentration of the target protein and the tracer to be used in the assay. This is typically a concentration of protein around the KD of the tracer, and a tracer concentration that gives a sufficient fluorescence signal.
b. Competitive FP Assay:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the target protein at a constant concentration.
-
Add the serially diluted unlabeled compound.
-
Add the fluorescent tracer at a constant concentration.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
c. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the concentration of the unlabeled competitor.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki), which represents the binding affinity of the unlabeled compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer) where [Tracer] is the concentration of the tracer and KD,tracer is the dissociation constant of the tracer.
Data Presentation
Table 3: Hypothetical FP Data for this compound Binding to Target Protein
| Parameter | Value |
| IC50 (nM) | 300 |
| KD of Tracer (nM) | 50 |
| [Tracer] (nM) | 10 |
| Ki (nM) | 250 |
Experimental Workflow
Caption: Fluorescence Polarization (FP) Competitive Assay Workflow.
Summary and Comparison of Techniques
The choice of technique for measuring binding affinity depends on several factors, including the availability of reagents, the required throughput, and the specific information needed (thermodynamic vs. kinetic).
Table 4: Comparison of Binding Affinity Measurement Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat changes upon binding[3]. | Measures changes in refractive index upon binding[8]. | Measures changes in rotational speed of a fluorescent probe[10]. |
| Labeling | Label-free[2]. | Label-free (protein is immobilized)[8]. | Requires a fluorescent label[12]. |
| Throughput | Low to medium. | Medium to high. | High. |
| Information | KD, stoichiometry, ΔH, ΔS[5]. | KD, ka, kd[2]. | IC50, Ki[12]. |
| Material Consumption | High. | Low to medium. | Low. |
| Key Advantage | Provides a complete thermodynamic profile[4]. | Provides real-time kinetic data[9]. | Homogeneous, high-throughput format[13]. |
By employing these techniques, researchers can obtain a comprehensive understanding of the binding characteristics of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Aminophenyl)-3-(m-tolyl)urea is a diaryl urea compound. Diaryl ureas are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities often stem from their ability to act as hydrogen bond donors and acceptors, allowing them to interact with various biological targets such as protein kinases and other enzymes. While specific in vivo data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive guide to potential in vivo applications and detailed experimental protocols based on studies of structurally similar urea derivatives. The provided protocols and data tables serve as a template for designing and executing in vivo studies for this class of compounds.
Potential In Vivo Applications
Based on the reported activities of analogous diaryl urea compounds, this compound could be investigated for the following in vivo applications:
-
Anticancer Efficacy: Many diaryl ureas function as kinase inhibitors, targeting pathways involved in cell proliferation and survival. In vivo studies in xenograft or syngeneic tumor models in mice or rats would be critical to evaluate anti-tumor efficacy.
-
Anti-inflammatory Activity: Some urea derivatives have shown inhibitory effects on enzymes like soluble epoxide hydrolase or myeloperoxidase, suggesting potential for treating inflammatory conditions. Animal models of inflammation, such as carrageenan-induced paw edema or peritonitis, could be employed.
-
Antimicrobial and Anti-biofilm Properties: Certain urea compounds, like 1,3-di-m-tolyl-urea, have demonstrated efficacy against bacterial biofilms.[1][2] In vivo models of infection, for instance in Wistar rats, can be used to assess their anti-infective and immunomodulatory properties.[1]
-
Diuretic Effects: Diaryl amides, structurally related to diaryl ureas, have been identified as inhibitors of urea transporters, presenting a novel mechanism for diuretic action. In vivo studies in rats can be designed to measure urine output and electrolyte balance.
Data Presentation
The following tables are examples of how to structure quantitative data from in vivo studies of this compound.
Table 1: Example Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| This compound | 10 | Oral | Data | Data | Data | Data |
| This compound | 10 | IV | Data | Data | Data | Data |
| Vehicle Control | - | Oral | - | - | - | - |
Note: Data in this table is for illustrative purposes and should be replaced with experimental results.
Table 2: Example Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Data | - | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control | Varies | Data | Data | Data |
Note: Data in this table is for illustrative purposes and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male CD-1 mice (8 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral Administration: Administer this compound (formulated in vehicle) to a cohort of mice via oral gavage at a dose of 10 mg/kg.
-
Intravenous Administration: Administer the compound (formulated in a suitable IV vehicle) to a separate cohort of mice via tail vein injection at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established human tumor xenograft model in nude mice.
Materials:
-
Human cancer cell line (e.g., A549, HCT-116)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle
-
Positive control drug (e.g., a standard-of-care chemotherapeutic)
-
Calipers
-
Analytical balance
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, two dose levels of the test compound, and a positive control).
-
Treatment Administration: Administer the test compound and vehicle daily via oral gavage for a specified period (e.g., 21 days). Administer the positive control according to its established protocol.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Study Termination: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies.
Caption: Hypothetical signaling pathway inhibited by the test compound.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 1-(4-Aminophenyl)-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-3-(m-tolyl)urea is a member of the diaryl urea class of small molecules. This structural motif is of significant interest in drug discovery, particularly for the development of kinase inhibitors.[1] Diaryl ureas are known to target and inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4][5] Notably, compounds of this class have been identified as potent inhibitors of p38 MAP kinase and Raf kinases.[5][6][7][8]
The urea functionality is critical for the biological activity of these compounds, as it can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with the target protein.[1][2] Many diaryl urea compounds function as Type II kinase inhibitors, binding to and stabilizing an inactive conformation of the kinase, often referred to as the "DFG-out" conformation.[2][9] This allosteric mode of inhibition can offer greater selectivity compared to traditional ATP-competitive inhibitors.[9][10]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its potential as a kinase inhibitor, with a focus on the well-established p38 MAP kinase pathway.
Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in cellular signaling cascades that respond to inflammatory cytokines and environmental stress.[6][10] Inhibition of the p38 MAP kinase pathway is a therapeutic strategy for a variety of inflammatory diseases.[10]
High-Throughput Screening Assay Principle
A variety of HTS formats are suitable for screening kinase inhibitors, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®). A TR-FRET assay is a robust method for HTS, measuring the inhibition of substrate phosphorylation.
In a typical p38 TR-FRET assay, recombinant p38 kinase phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of p38 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screen for inhibitors of p38 MAP kinase.
Experimental Protocols
p38α Kinase TR-FRET Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
1. Reagents and Materials:
-
Compound: this compound dissolved in 100% DMSO.
-
Positive Control: A known p38 inhibitor (e.g., BIRB 796).
-
Enzyme: Recombinant human p38α kinase.
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-MAPKAPK2).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Detection Reagents:
-
Europium-labeled anti-phospho-MAPKAPK2 (Thr334) antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
-
Stop/Detection Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM EDTA.
-
Assay Plates: Low-volume 384-well white plates.
-
Plate Reader: A plate reader capable of time-resolved fluorescence detection.
2. Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and the positive control in 100% DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates.
-
For control wells, dispense DMSO only (negative control, 0% inhibition) or a high concentration of the positive control (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution by diluting the p38α kinase in assay buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by diluting the biotinylated peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the pre-dispensed compounds.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Signal Detection:
-
Prepare the detection reagent mixture by diluting the Eu-labeled antibody and SA-APC in the stop/detection buffer.
-
Stop the kinase reaction by adding 10 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to 320-340 nm and measure emission at two wavelengths: 615 nm (Europium) and 665 nm (APC).
-
3. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Inhibitory Activity of Diaryl Urea Compounds Against p38 Kinase
The following table summarizes the inhibitory activities of several diaryl urea-based compounds against p38 MAP kinase, providing a reference for the potential potency of this compound.
| Compound ID | Structure | p38α IC₅₀ (nM) | Reference |
| BIRB 796 | N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-(4-morpholinyl)phenyl]urea | 1 | [10] |
| Compound 9g | Substituted N,N'-diaryl urea | 20 | [9] |
| Compound 25a | Substituted N,N'-diaryl urea | 0.47 | [11] |
| Compound 16 | Pyrazole Urea-Based Inhibitor | 10 | [7] |
Note: The IC₅₀ values are highly dependent on the specific assay conditions.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the high-throughput screening and characterization of this compound as a potential kinase inhibitor. The diaryl urea scaffold is a well-validated pharmacophore for targeting kinases, particularly p38 MAP kinase. By employing robust HTS assays, such as the TR-FRET method described, researchers can efficiently determine the inhibitory potency and selectivity of this compound, paving the way for further lead optimization and drug development efforts in the pursuit of novel therapeutics for inflammatory diseases and other kinase-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Inflammatory Responses using the JNK Inhibitor AS601245
Note on the Compound: The initial request for information on 1-(4-Aminophenyl)-3-(m-tolyl)urea in the context of inflammatory responses did not yield specific published data. However, the structurally related class of compounds and the broader search for anti-inflammatory urea derivatives led to significant information on AS601245 , a potent and selective c-Jun N-terminal kinase (JNK) inhibitor. This document will focus on AS601245 as a representative tool compound for studying inflammatory responses.
Introduction
AS601245 is a selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), with potent activity against all three JNK isoforms.[1][2] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and plays a pivotal role in the cellular response to stress signals, such as inflammatory cytokines, leading to the regulation of gene expression, apoptosis, and cell proliferation.[3][4] By inhibiting JNK, AS601245 effectively blocks the phosphorylation of downstream targets like c-Jun, a key component of the AP-1 transcription factor complex, thereby downregulating the expression of pro-inflammatory mediators.[3] Its demonstrated anti-inflammatory and neuroprotective properties make AS601245 a valuable pharmacological tool for investigating the role of the JNK pathway in various inflammatory disease models.[1][5][6]
Data Presentation: Biological Activity of AS601245
The following tables summarize the quantitative data for AS601245, highlighting its potency and efficacy in various experimental models.
Table 1: In Vitro Inhibitory Activity of AS601245
| Target | Assay Type | IC50 / IC20 | Cell Line | Reference |
| Human JNK1 | Kinase Assay | 150 nM (IC50) | - | [1][2] |
| Human JNK2 | Kinase Assay | 220 nM (IC50) | - | [1][2] |
| Human JNK3 | Kinase Assay | 70 nM (IC50) | - | [1][2] |
| c-Jun Phosphorylation | Western Blot | 0.1 µM (Effective Conc.) | CaCo-2 | [3] |
| Cell Proliferation | Growth Assay | 0.1 ± 0.01 µM (IC20) | CaCo-2 | [3] |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Activity of AS601245
| Model | Species | Administration Route | Dose Range | Effect | Reference |
| LPS-induced TNF-α Release | Mouse | Oral (p.o.) | 0.3-10 mg/kg | Potent, dose-dependent inhibition of TNF-α release | [1] |
| Transient Global Ischemia | Gerbil | Intraperitoneal (i.p.) | 40, 60, 80 mg/kg | Significant protection against delayed loss of hippocampal CA1 neurons | [1][6] |
| Focal Cerebral Ischemia | Rat | Intraperitoneal (i.p.) | 6, 18, 60 mg/kg | Significant neuroprotective effect | [6] |
| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 1 mg/kg bolus + 0.6 mg/kg/h infusion | Significant neuroprotective effect | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol describes how to assess the anti-inflammatory effect of AS601245 by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
AS601245 (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of AS601245 in complete DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of AS601245 (e.g., 0.01 µM to 10 µM). Include a vehicle control (media with DMSO only). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α measurement. Store at -80°C if not analyzed immediately.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Cell Viability: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of AS601245 relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for c-Jun Phosphorylation
This protocol details the detection of phosphorylated c-Jun (p-c-Jun), a direct downstream target of JNK, to confirm the mechanism of action of AS601245.
Materials:
-
Cells or tissue lysates from an experiment similar to Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63/73), Rabbit anti-total c-Jun, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lysate Preparation: After treatment with AS601245 and/or LPS, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Jun and a loading control (total c-Jun or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Jun signal to the total c-Jun or β-actin signal to determine the relative inhibition of c-Jun phosphorylation.
Visualizations: Pathways and Workflows
Caption: JNK Signaling Pathway Inhibition by AS601245.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 1-(4-Aminophenyl)-3-(m-tolyl)urea for in vitro assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1-(4-Aminophenyl)-3-(m-tolyl)urea in in vitro assays. Given the limited publicly available data for this specific molecule, the following recommendations are based on best practices for handling poorly soluble aryl urea compounds, many of which are kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Aryl urea compounds, a class to which this compound belongs, are often sparingly soluble in aqueous solutions but show good solubility in organic solvents like DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue with compounds that are poorly soluble in water. The DMSO keeps the compound in solution at high concentrations, but upon dilution into an aqueous environment, the solubility can drop dramatically, leading to precipitation.
Here are several strategies to address this:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts.
-
Use a pre-warmed buffer/medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes help maintain solubility.
-
Increase the volume of the aqueous phase gradually: Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution incrementally while vortexing.
-
Consider the use of excipients: Surfactants or cyclodextrins can be used to improve the apparent solubility of hydrophobic compounds in aqueous media.[2][3][4]
Q3: What is the expected mechanism of action for this compound?
A3: While the specific targets of this compound are not definitively characterized in public literature, its structure as an aryl urea suggests it may function as a kinase inhibitor. Many urea-based compounds are known to target serine/threonine or tyrosine kinases involved in cancer cell signaling.[5][6][7] Prominent examples of aryl urea kinase inhibitors include Sorafenib and Regorafenib, which inhibit pathways such as the RAF/MEK/ERK and VEGFR signaling cascades.[2][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | The compound may have very low intrinsic solubility or may be in a crystalline form that is difficult to solubilize. | 1. Gently warm the solution (e.g., 37-50°C) for a short period.2. Use sonication to aid dissolution.3. Try an alternative organic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but be mindful of their potential toxicity in cell-based assays. |
| Inconsistent results between experiments. | This could be due to variable precipitation of the compound in the assay medium. | 1. Prepare fresh dilutions from the DMSO stock for each experiment.2. Visually inspect for precipitation under a microscope before adding to cells.3. Perform a solubility test in your final assay buffer to determine the maximum achievable concentration without precipitation. |
| Observed cellular toxicity at low concentrations of the compound. | The final concentration of DMSO may be too high, or the compound itself may be cytotoxic. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).2. Run a vehicle control (DMSO only) at the same concentration to assess solvent toxicity.3. Perform a dose-response curve to determine the cytotoxic range of the compound. |
Quantitative Data
Table 1: Hypothetical Solubility in Common Solvents
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| DMSO | 25 | > 50 |
| DMF | 25 | > 50 |
| Ethanol | 25 | ~ 5 |
| PBS (pH 7.4) | 25 | < 0.01 |
Table 2: Example of Maximum Soluble Concentration in Cell Culture Medium with Varying DMSO Concentrations
| Cell Culture Medium | Final DMSO (%) | Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | 0.1 | 5 |
| DMEM + 10% FBS | 0.5 | 25 |
| RPMI + 10% FBS | 0.1 | 4 |
| RPMI + 10% FBS | 0.5 | 20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would need X mg.
-
Add DMSO: Add the calculated volume of 100% DMSO to the powder.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffer for In Vitro Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm your assay buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If high dilutions are required, perform an intermediate dilution of the DMSO stock in 100% DMSO.
-
Final Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).
-
Visual Inspection: Before use, visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Potential signaling pathways inhibited by aryl urea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-Aminophenyl)-3-(m-tolyl)urea Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of 1-(4-Aminophenyl)-3-(m-tolyl)urea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of p-phenylenediamine with m-tolyl isocyanate in an inert solvent. This reaction is typically carried out at room temperature and offers a high yield of the desired product. Phosgene-free alternatives, such as using triphosgene or carbonyldiimidazole to generate the isocyanate in situ, are also employed to avoid the handling of toxic reagents.[1][2]
Q2: What are the common impurities I might encounter in the synthesis of this compound?
A2: The primary impurities include unreacted starting materials (p-phenylenediamine and m-tolyl isocyanate), and symmetrically substituted ureas such as 1,3-bis(4-aminophenyl)urea and 1,3-bis(m-tolyl)urea. The formation of these symmetrical ureas can occur if the isocyanate reacts with its corresponding amine precursor or if there is an imbalance in the stoichiometry of the reactants.[1][3]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Moisture in the reaction: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This side reaction consumes the isocyanate and reduces the yield of the desired urea. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect stoichiometry: An improper molar ratio of the reactants can lead to the formation of side products and unreacted starting materials. A slight excess of the isocyanate can sometimes be used to ensure the complete consumption of the diamine.
-
Reaction time and temperature: While the reaction is often fast at room temperature, incomplete conversion may occur. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. In some cases, gentle heating might be necessary, but this can also promote side reactions.[2]
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most effective and common method for purifying crude this compound.[4][5][6] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent depends on the impurity profile. The principle is to find a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique to determine the purity of the compound and quantify any impurities.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the chemical structure of the molecule.[10][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the urea moiety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded m-tolyl isocyanate.- Presence of moisture in the reaction.- Incorrect solvent. | - Use a fresh bottle of m-tolyl isocyanate or purify the existing stock.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use aprotic solvents like THF, DCM, or acetonitrile. |
| Formation of a Large Amount of White Precipitate (Symmetrical Urea) | - Non-homogenous reaction mixture.- Slow addition of one reactant to the other. | - Ensure vigorous stirring throughout the reaction.- Add the isocyanate solution dropwise to the amine solution to maintain a localized excess of the amine. |
| Reaction Mixture is Difficult to Stir | - High concentration of reactants leading to premature precipitation of the product. | - Use a larger volume of solvent to keep the product in solution until the reaction is complete. |
| TLC shows multiple spots even after prolonged reaction time | - Competing side reactions.- Impure starting materials. | - Check the purity of starting materials before the reaction.- Consider lowering the reaction temperature to minimize side reactions. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling | - The solution is not saturated.- The chosen solvent is too good a solvent for the compound. | - Evaporate some of the solvent to concentrate the solution.- Add a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution).- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oily product forms instead of crystals ("oiling out") | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower boiling point solvent.- Re-heat the solution and add a small amount of additional solvent before allowing it to cool slowly. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the reaction.- Contamination from the reaction setup. | - Add activated charcoal to the hot solution before filtering to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.- Ensure all glassware is clean. |
| Low recovery after recrystallization | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation.- Ensure the filtration funnel and receiving flask are pre-heated before hot filtration. |
Experimental Protocols
Synthesis of this compound
Materials:
-
p-Phenylenediamine
-
m-Tolyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-phenylenediamine (1.0 eq.) in anhydrous THF (10 mL per gram of diamine).
-
In a separate flame-dried flask, prepare a solution of m-tolyl isocyanate (1.05 eq.) in anhydrous THF (5 mL per mL of isocyanate).
-
Slowly add the m-tolyl isocyanate solution to the stirred solution of p-phenylenediamine at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion of the reaction (disappearance of the starting amine spot), reduce the solvent volume under reduced pressure.
-
Add hexane to the concentrated mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold hexane, and air dry.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 60 °C to a constant weight.
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes
| Parameter | Value |
| Reactant 1 | p-Phenylenediamine |
| Reactant 2 | m-Tolyl isocyanate |
| Molar Ratio (Amine:Isocyanate) | 1 : 1.05 |
| Solvent | Anhydrous THF |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Crude Yield | 85 - 95% |
| Yield after Recrystallization | 70 - 85% |
| Purity (by HPLC) | > 98% |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 8. HPLC Analysis of 16 Triazine and Phenyl Urea Compounds on Ascentis® Express RP-Amide, Modified Gradient application for HPLC [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Urea(57-13-6) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(4-Aminophenyl)-3-(m-tolyl)urea Concentration for Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the novel urea-based compound, 1-(4-Aminophenyl)-3-(m-tolyl)urea. Given the limited specific data on this compound, this guide focuses on the fundamental principles and established methodologies for characterizing and optimizing any new small molecule inhibitor for cell-based assays.
Frequently Asked Questions (FAQs)
1. What is a recommended starting concentration for this compound in a new cell-based assay?
For a novel compound with unknown potency, a common starting point for a primary screen is a single high concentration, often around 10 µM.[1] For subsequent dose-response experiments, a wider range is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
2. How should I prepare a stock solution of this compound?
Urea-based compounds often exhibit limited aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
3. What is the first experiment I should perform to determine the optimal concentration range?
A cytotoxicity or cell viability assay is a crucial first step. This will establish the concentration range at which this compound is toxic to your specific cell line. This information is vital for designing subsequent functional assays, ensuring that the observed effects are not simply due to cell death.
4. How do I design a dose-response experiment?
A dose-response experiment involves treating cells with a range of concentrations of the compound to determine the relationship between dose and biological effect. A typical experiment includes a negative control (vehicle only) and a positive control (a known inhibitor or activator). For a novel compound, it is advisable to test a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common approach is to use serial dilutions, such as 3-fold or 10-fold dilutions, across at least 5-7 concentrations.[2]
5. What are some common assays to measure cytotoxicity?
Common cytotoxicity assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[4]
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the cell culture medium after adding the compound. | The compound has low aqueous solubility and has precipitated out of solution at the tested concentration. | - Prepare a fresh, higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration.- Ensure the final DMSO concentration in the media is not causing precipitation.- Consider using a different solvent for the stock solution, if compatible with your cells.- Perform a solubility test to determine the maximum soluble concentration in your culture medium. |
| High variability between technical replicates in a dose-response experiment. | - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Pipetting errors during compound dilution or addition. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.- Use calibrated pipettes and consider automating the dilution and dispensing steps if possible.[5] |
| No observable effect of the compound, even at high concentrations. | - The compound is not potent against the target in your specific cell line.- The compound is not cell-permeable.- The compound has degraded in the culture medium. | - Test a higher concentration range, but be mindful of solubility and cytotoxicity.- If the target is intracellular, consider performing a cell permeability assay.- Check the stability of the compound in your culture medium over the time course of your experiment. |
| All cells die, even at the lowest concentration tested. | The compound is highly cytotoxic to your cell line. | - Perform a cytotoxicity assay with a much lower concentration range (e.g., picomolar to nanomolar) to determine the toxic threshold.- Reduce the incubation time of the compound with the cells. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
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Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Dose-Response Curve for a Functional Assay (e.g., Inhibition of a Signaling Pathway)
This protocol outlines the general steps for determining the dose-response relationship of this compound on a specific cellular function.
Materials:
-
Cells of interest (e.g., a reporter cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Appropriate multi-well plates (e.g., white-walled plates for luminescence assays)
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Reagents for the specific functional assay (e.g., luciferase substrate, antibodies for Western blotting)
-
Plate reader or other detection instrument
Procedure:
-
Seed cells into the appropriate multi-well plate and allow them to adhere and grow for 24 hours.
-
Prepare a range of concentrations of this compound by serial dilution in culture medium. Include a vehicle control and a positive control for the pathway of interest.
-
Treat the cells with the different concentrations of the compound and incubate for a predetermined time.
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Induce the signaling pathway of interest if necessary (e.g., with a growth factor or cytokine).
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Perform the specific functional assay according to the manufacturer's instructions (e.g., measure luminescence, perform a Western blot for a phosphorylated protein).
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Plot the response (e.g., luminescence, band intensity) against the log of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 or EC50 value.[6]
Visualizations
Caption: Workflow for optimizing the concentration of a novel compound.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
1-(4-Aminophenyl)-3-(m-tolyl)urea stability and storage conditions
This technical support guide provides essential information on the stability and storage of 1-(4-Aminophenyl)-3-(m-tolyl)urea. The following recommendations are based on best practices for the handling of urea derivatives and related aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and direct sunlight to prevent degradation.[1][3] The recommended storage temperature is between 10°C and 30°C.[1][3][4]
Q2: Is this compound sensitive to light?
Q3: How does humidity affect the stability of this compound?
A3: Urea-based compounds are often hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to caking or hydrolysis of the urea linkage.[2] It is essential to store this compound in a tightly sealed container in a low-humidity environment.[2][4]
Q4: What is the expected shelf-life of this compound?
A4: With proper storage conditions, N-aryl ureas are generally considered to be bench-stable.[5] However, the exact shelf-life for this compound has not been determined. For research and development purposes, it is advisable to use the compound within a reasonable timeframe and to re-evaluate its purity if stored for an extended period.
Q5: Are there any known incompatibilities for this compound?
A5: Store this compound separately from strong oxidizing agents, strong acids, and bases, as these can potentially react with the amino and urea functional groups.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color or appearance | Exposure to light, air (oxidation), or contamination. | Discard the material as its purity may be compromised. Review storage procedures to ensure protection from light and air. |
| Clumping or caking of the solid | Absorption of moisture due to improper storage.[2][4] | Use a desiccator for storage. Ensure the container is always tightly sealed. If clumping is minor, the material may still be usable after drying under vacuum, but re-analysis of purity is recommended. |
| Inconsistent experimental results | Degradation of the compound. | Re-test the purity of your sample using a suitable analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the compound and review your storage and handling procedures. |
| Poor solubility | The compound may have degraded into less soluble impurities. | Verify the purity of the compound. If impurities are present, purification may be necessary, or a new batch should be used. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 10°C to 30°C[1][3][4] | To prevent thermal degradation. |
| Humidity | Low humidity, store with desiccant if necessary. | To prevent moisture absorption and hydrolysis.[2][4] |
| Light | Protect from light (e.g., use an amber vial). | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To minimize oxidation. |
| Container | Tightly sealed, opaque container.[2] | To protect from moisture, air, and light.[2] |
Experimental Protocols
Protocol: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.
-
Objective: To determine the purity of this compound and detect the presence of any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Method:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a fixed wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total peak area.
-
-
-
For Stability Studies:
-
Store aliquots of the compound under different conditions (e.g., elevated temperature, high humidity, exposure to light).
-
Analyze samples at regular intervals using the established HPLC method to monitor for any decrease in the main peak area and the appearance of new peaks.
-
Mandatory Visualization
Caption: Recommended workflow for the proper storage of this compound.
References
How to minimize off-target effects of 1-(4-Aminophenyl)-3-(m-tolyl)urea
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with 1-(4-Aminophenyl)-3-(m-tolyl)urea. The information is designed to help minimize off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor, likely targeting the ATP-binding site of protein kinases. Its diaryl urea structure is common in type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase. However, the precise on-target and potential off-target kinases need to be determined empirically.
Q2: I am observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often a result of a compound interacting with unintended molecular targets.[1][2] It is crucial to perform comprehensive selectivity profiling to identify potential off-target kinases or other proteins that might be responsible for the observed effects.[1]
Q3: How can I reduce the off-target effects of this compound in my experiments?
A3: Several strategies can be employed to minimize off-target effects. These include using the lowest effective concentration of the compound, performing counter-screening against a panel of related kinases, and using a structurally distinct inhibitor for the same target as a control to confirm that the observed phenotype is due to on-target inhibition. Rational drug design and chemical modification can also improve selectivity.[2][3]
Q4: What are the best methods for profiling the kinase selectivity of this compound?
A4: Large-scale kinase panels are the gold standard for determining selectivity.[4][5] These can be performed using various platforms, such as radiometric assays, fluorescence-based assays, or chemoproteomic approaches like Kinobeads.[6][7][8] These screens provide quantitative data on the compound's potency against hundreds of kinases, allowing for the identification of potential off-targets.[1][4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | - Assay variability (e.g., enzyme/substrate concentration, incubation time).- Compound degradation. | - Standardize assay conditions meticulously.- Prepare fresh compound stocks for each experiment and store them properly. |
| Discrepancy between biochemical and cellular potency. | - Poor cell permeability.- Compound efflux by transporters (e.g., P-glycoprotein).- High protein binding in cell culture media. | - Perform cell permeability assays (e.g., PAMPA).- Use efflux pump inhibitors (e.g., verapamil) as a control.- Measure the free fraction of the compound in the media. |
| Toxicity observed in cell-based assays at concentrations needed for on-target inhibition. | - Potent off-target inhibition of a kinase essential for cell viability.- General cytotoxicity unrelated to kinase inhibition. | - Perform a broad kinase selectivity screen to identify potent off-targets.- Test a structurally unrelated inhibitor of the primary target to see if the toxicity is recapitulated. |
| Lack of correlation between target inhibition and downstream signaling. | - Activation of compensatory signaling pathways.- The selected downstream marker is not solely regulated by the target kinase. | - Use phospho-protein arrays or Western blotting to assess the broader signaling network.- Analyze multiple downstream markers and time points. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescent ADP Detection Platform
This protocol is adapted from commercially available kinase profiling services and provides a general workflow.
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Kinase panel (e.g., 70 kinases representing all families of the human kinome)[4]
-
Substrates for each kinase
-
Reaction buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Multidrop dispenser
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Kinase Reaction:
-
Dispense 1 µL of the diluted compound or DMSO (as a control) into a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well. The kinases should be diluted to a concentration that produces a significant signal-to-background ratio.[4]
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value for each kinase that is significantly inhibited.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm that this compound engages its intended target kinase within a living cell.[1]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Fluorescently labeled tracer that binds to the target kinase
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
This compound
-
White, 96-well plates
Methodology:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA. Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound to the cells and incubate for 2 hours.
-
Tracer Addition: Add the fluorescent tracer to all wells at its EC50 concentration.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and therefore, target engagement. Determine the IC50 for target engagement.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| Target Kinase A | 50 | 95% |
| Off-Target Kinase B | 500 | 65% |
| Off-Target Kinase C | 1,500 | 40% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Table 2: Comparison of Biochemical and Cellular Potency
| Assay Type | IC50 (nM) |
| Biochemical (Target Kinase A) | 50 |
| Cellular Target Engagement (NanoBRET™) | 250 |
| Cellular Downstream Signaling (Phospho-protein) | 400 |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-(4-Aminophenyl)-3-(m-tolyl)urea Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to 1-(4-Aminophenyl)-3-(m-tolyl)urea and similar small molecule inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of acquired resistance?
Acquired resistance to small molecule inhibitors can arise through various mechanisms. The most common include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and BCRP, which actively pump the compound out of the cell.
-
Target Alteration: Mutations in the target protein that prevent the drug from binding effectively, or amplification of the gene encoding the target protein, leading to its overexpression.
-
Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the primary target, allowing cell survival and proliferation.
-
Drug Inactivation: Metabolic modification of the compound into an inactive form.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
Q2: How can I determine the IC50 value of this compound in my sensitive and resistant cell lines?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay. This involves treating the cells with a range of concentrations of the compound for a specified period (e.g., 48 or 72 hours) and then measuring the percentage of viable cells relative to an untreated control. The IC50 is the concentration of the compound that reduces cell viability by 50%.
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A logical first step is to investigate the most common mechanisms of resistance. This can include:
-
Confirming the Resistance Phenotype: Repeat the cell viability assay to confirm the shift in the IC50 value in the resistant cell line compared to the parental sensitive line.
-
Checking for Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) with and without a known inhibitor of these transporters (e.g., verapamil) to see if efflux activity is increased in the resistant cells.
-
Assessing Target Expression: If the molecular target of this compound is known, use Western blotting or qPCR to check for its overexpression or mutations in the resistant cell line.
Troubleshooting Guides
Problem 1: Significant decrease in the efficacy of this compound over time.
| Possible Cause | Suggested Solution |
| Development of a resistant cell population. | Perform a cell viability assay (e.g., MTT) to compare the IC50 value of the current cell line with the parental line. A significant increase in the IC50 value suggests acquired resistance. |
| Compound degradation. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
Problem 2: The resistant cell line shows cross-resistance to other structurally unrelated drugs.
| Possible Cause | Suggested Solution |
| Overexpression of multidrug resistance (MDR) transporters. | This is a strong indicator of increased drug efflux via ABC transporters. Perform a Rhodamine 123 efflux assay or a Western blot for P-gp (MDR1) to confirm. |
| General stress response activation. | The cells may have activated broad survival pathways. Investigate common pro-survival signaling pathways like PI3K/Akt or MAPK/ERK via Western blotting for key phosphorylated proteins. |
Quantitative Data Summary
When comparing your sensitive (parental) and resistant cell lines, a table can effectively summarize your findings.
Table 1: Comparison of Parental and Resistant Cell Line Characteristics
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| IC50 (µM) | 1.5 | 25.0 | 16.7 |
| P-gp (MDR1) mRNA Expression (Relative to GAPDH) | 1.0 | 12.3 | 12.3 |
| p-Akt/Total Akt Ratio | 0.8 | 3.2 | 4.0 |
| Apoptosis Rate (% after 24h treatment) | 45% | 10% | - |
Key Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to determine the IC50 value of a compound.
-
Materials: 96-well plates, cell culture medium, this compound, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50.
-
2. Western Blot for Signaling Proteins
This protocol is used to assess the expression and activation of proteins involved in resistance.
-
Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Visualizations
Caption: Troubleshooting workflow for investigating drug resistance.
Caption: PI3K/Akt signaling pathway in cell survival.
Caption: Workflow for an MTT cell viability assay.
Overcoming challenges in the crystallisation of 1-(4-Aminophenyl)-3-(m-tolyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-(4-Aminophenyl)-3-(m-tolyl)urea.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound, like many diaryl ureas, has limited solubility in non-polar solvents.
-
Recommended Action:
-
Switch to a more polar solvent: Try solvents such as ethanol, methanol, acetone, or ethyl acetate.[1][2]
-
Use a solvent mixture: If a single solvent is not effective, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed.[1]
-
Increase the temperature: Ensure you are heating the solvent to its boiling point to maximize solubility.
-
Q2: The compound dissolves, but no crystals form upon cooling. What are the next steps?
A2: This is a common issue often related to supersaturation or the need for nucleation sites.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Cooling: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.
-
-
Solvent Re-evaluation: If the above steps fail, the compound may be too soluble in the chosen solvent. Re-evaluate your solvent choice or consider a mixed solvent system.
-
Q3: My compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Corrective Measures:
-
Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to dilute the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Change Solvent: The boiling point of the solvent may be too high, causing the compound to melt before it crystallizes. Try a lower-boiling point solvent.
-
Q4: The crystals that formed are very small or appear as a powder. How can I obtain larger crystals?
A4: The formation of small crystals or powder is typically due to rapid crystallization.
-
To promote larger crystal growth:
-
Slower Cooling: The key to growing larger crystals is to slow down the crystallization process. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment.
-
Use Less Solvent: While counterintuitive, using the minimum amount of hot solvent to dissolve the compound can sometimes lead to the formation of fewer, larger crystals upon slow cooling.
-
Redissolve and Recrystallize: If you have already obtained a powder, you can redissolve it in fresh hot solvent and attempt the crystallization again with slower cooling.
-
Q5: The yield of my recrystallized product is very low. What could be the cause?
A5: A low yield can result from several factors during the crystallization and recovery process.
-
Potential Causes and Solutions:
-
Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If possible, concentrate the mother liquor to recover more product.
-
Premature Filtration: Make sure the solution is thoroughly cooled before filtering to minimize the amount of dissolved product.
-
Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to avoid redissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the crystallization of this compound?
A1: Based on the properties of similar diaryl ureas, polar protic and aprotic solvents are generally good starting points. Ethanol, methanol, isopropanol, acetone, and ethyl acetate are recommended for initial screening.[1][2] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[1]
Q2: What is the expected melting point of pure this compound?
Q3: Can polymorphism be an issue with this compound?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for ureas and diaryl ureas. Different polymorphs can have different physical properties, including solubility and melting point. It is important to maintain consistent crystallization conditions to obtain a consistent polymorphic form. If you observe variations in your crystal habit or properties between batches, polymorphism may be a factor.
Q4: How can I remove colored impurities during crystallization?
A4: If your solution has a colored tint, activated charcoal can be used to remove the colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Data Presentation
Table 1: Physicochemical Properties of Analogous Diaryl Ureas
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| 1-(4-Aminophenyl)-3-phenylurea | C₁₃H₁₃N₃O | 227.26 | Not Available | 2.3 |
| 1,3-di-p-tolylurea | C₁₅H₁₆N₂O | 240.30 | 265 | 4.09 |
| (4-Aminophenyl)urea | C₇H₉N₃O | 151.17 | Not Available | 0.6 |
Note: This data is for analogous compounds and should be used as an estimation for this compound.
Table 2: Recommended Solvents for Screening
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good starting point for many ureas. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Polar Protic | 82 | Another good alcohol to try. |
| Acetone | Polar Aprotic | 56 | Can be effective, often used in mixed systems. |
| Ethyl Acetate | Moderately Polar | 77 | A less polar option that may work well. |
| Acetonitrile | Polar Aprotic | 82 | Can be a good solvent for diaryl ureas. |
| Toluene | Non-polar | 111 | Less likely to be a primary solvent but could be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of additional hot solvent until the compound is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., acetone).
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Refinement of 1-(4-Aminophenyl)-3-(m-tolyl)urea dosage for animal studies
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel urea-based compound in animal studies?
A1: For novel compounds, it is crucial to perform a dose-range finding study. However, based on studies with analogous urea derivatives, starting doses can range from 10 mg/kg to 50 mg/kg for in vivo experiments. For example, anti-inflammatory studies with 1,3-bis(p-hydroxyphenyl)urea used doses of 12.5, 25, 50, 100, and 200 mg/kg BW in rats. It is recommended to start with a low dose and escalate to determine the maximum tolerated dose (MTD).
Q2: How do I choose an appropriate vehicle for administration?
A2: The choice of vehicle depends on the solubility of 1-(4-Aminophenyl)-3-(m-tolyl)urea. Urea compounds can have variable solubility. Common vehicles for oral administration include:
-
0.5% Sodium Carboxymethyl Cellulose (Na-CMC)
-
Polyethylene glycol (e.g., PEG400)
-
Corn oil
-
A mixture of DMSO, Cremophor EL, and saline.
It is essential to first determine the solubility of the compound in various vehicles. A pilot study to assess the stability of the formulation and any potential vehicle-induced toxicity in a small group of animals is highly recommended.
Q3: What are the common routes of administration for urea derivatives in animal studies?
A3: The most common route of administration is oral gavage (PO) due to its convenience and clinical relevance. However, depending on the experimental goals and the compound's pharmacokinetic properties, other routes such as intraperitoneal (IP) or intravenous (IV) injection may be considered. Oral administration of some 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors in mice has shown substantial improvements in pharmacokinetic parameters over older analogues.[1]
Troubleshooting Guide
Issue: Low Bioavailability After Oral Administration
-
Possible Cause: Poor solubility or absorption from the gastrointestinal tract.
-
Troubleshooting Steps:
-
Re-evaluate Vehicle: Test different vehicles to improve solubility and absorption. Micronization of the compound can also enhance dissolution.
-
Consider Alternative Routes: If oral bioavailability remains low, consider intraperitoneal (IP) administration to bypass first-pass metabolism.
-
Formulation Strategies: Investigate advanced formulation strategies such as nano-suspensions or lipid-based formulations.
-
Issue: Unexpected Toxicity or Adverse Events
-
Possible Cause: The compound may have off-target effects or the dose may be too high.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose and perform a more gradual dose-escalation study.
-
Monitor Clinical Signs: Carefully observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Histopathology: At the end of the study, perform a histopathological examination of major organs (liver, kidney, spleen, etc.) to identify any potential organ toxicity. An acute toxicity study of 1,3-bis(p-hydroxyphenyl)urea showed no signs of organ toxicity at doses up to 5000 mg/kg BW.
-
Issue: High Variability in Experimental Results
-
Possible Cause: Inconsistent dosing technique, animal stress, or instability of the dosing solution.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all technicians are using a consistent and accurate oral gavage technique.
-
Acclimatize Animals: Allow sufficient time for animals to acclimatize to the housing and handling procedures to minimize stress.
-
Check Formulation Stability: Prepare fresh dosing solutions daily or confirm the stability of the formulation over the intended period of use.
-
Quantitative Data for Analogous Urea Compounds
| Compound Name | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| 1,3-bis(p-hydroxyphenyl)urea | Rat | 12.5 - 200 mg/kg BW | Oral | Anti-inflammatory activity |
| 1,3-di-m-tolyl-urea (DMTU) | In vitro | 0.79 µM (IC50) | N/A | Inhibition of multispecies biofilms[2][3] |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Mouse | Not specified | Oral | sEH inhibition and reduction of inflammatory pain[1] |
Experimental Protocols
Protocol: Oral Dose-Range Finding Study in Mice
-
Compound Preparation:
-
Accurately weigh this compound.
-
Prepare a stock solution in a suitable vehicle (e.g., 0.5% Na-CMC).
-
Prepare serial dilutions to achieve the desired final concentrations for dosing. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Animal Handling:
-
Use 8-10 week old mice, housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
-
Randomly assign animals to different dose groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg). A typical group size is 3-5 animals for a dose-range finding study.
-
-
Administration:
-
Administer the compound or vehicle via oral gavage using a suitable gauge gavage needle.
-
The volume of administration should be based on the animal's body weight (typically 10 mL/kg).
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record body weights daily.
-
At the end of the observation period, euthanize the animals and collect blood and major organs for further analysis (e.g., clinical chemistry, histopathology).
-
Visualizations
Caption: Experimental workflow for in vivo compound evaluation.
Caption: Hypothetical signaling pathway inhibited by a urea compound.
References
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms [mdpi.com]
- 3. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p38 Kinase Inhibitors: Profiling UR-13756 Against Established Compounds
For Immediate Release: A Detailed Comparison for Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease.[1][2] The development of potent and selective p38 inhibitors is a key objective for researchers. This guide provides a comparative analysis of 1-(4-Aminophenyl)-3-(m-tolyl)urea , also known as UR-13756 , against two well-characterized p38 inhibitors, SB203580 and Doramapimod (BIRB 796), to assist researchers in selecting appropriate tools for their studies.
Introduction to the Inhibitors
UR-13756 is a potent and highly selective p38 MAPK inhibitor noted for its good bioavailability and pharmacokinetic properties.[3][4] It has demonstrated significant efficacy in various inflammation models and shows excellent selectivity for p38α over other kinases, including other p38 isoforms and c-Jun N-terminal kinase (JNK).[1][4]
SB203580 is a first-generation pyridinyl imidazole inhibitor that has been widely used as a research tool to probe the function of p38α and p38β isoforms.[5][6][7] It acts as an ATP-competitive inhibitor and is known to suppress the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1]
Doramapimod (BIRB 796) is a highly potent, orally active diaryl urea-based inhibitor that binds to an allosteric site on the p38 kinase, inducing a conformational change that prevents ATP binding.[8][9] This unique mechanism confers high affinity and slow dissociation kinetics.[9] It is a pan-p38 inhibitor, affecting all four isoforms (α, β, γ, δ).[10][11]
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to environmental stress and inflammatory cytokines.[2][12] Activation, typically by upstream kinases like MKK3 and MKK6, leads to the phosphorylation of a variety of substrates.[13][14] These substrates, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2), in turn regulate the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][15] Inhibition of p38 kinase activity is a direct strategy to downregulate these inflammatory responses.
Caption: The p38 MAPK signaling cascade and point of intervention.
Comparative Performance Data
The efficacy and selectivity of kinase inhibitors are critical determinants of their utility. The following tables summarize the available quantitative data for UR-13756, SB203580, and Doramapimod.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | p38α (IC₅₀) | p38β (IC₅₀) | p38γ (IC₅₀) | p38δ (IC₅₀) | Other Kinases (Selectivity) | Binding Mechanism |
| UR-13756 | ~80 nM (cell-based)[1][3] | Less potent vs p38α[4] | - | - | High selectivity over JNKs and c-Raf1[1][4] | ATP-competitive |
| SB203580 | 50 nM[16] | 500 nM[16] | No inhibition[7] | No inhibition[7] | Does not inhibit ERK or JNK[6] | ATP-competitive[5] |
| Doramapimod (BIRB 796) | 38 nM[10] | 65 nM[10] | 200 nM[10] | 520 nM[10] | >330-fold selectivity vs JNK2; inhibits B-Raf (IC₅₀ = 83 nM)[9][10] | Allosteric (Type II)[8][9] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity - Inhibition of TNF-α Production
| Inhibitor | Cell System | Potency (EC₅₀ / IC₅₀) | Reference |
| UR-13756 | Human PBMCs (LPS-induced) | 60 nM (EC₅₀) | [4] |
| SB203580 | Human PBMCs (LPS-induced) | 280 nM (EC₅₀) | [4] |
| Doramapimod (BIRB 796) | THP-1 cells (LPS-induced) | 18 nM (IC₅₀) | [9][17] |
EC₅₀/IC₅₀ values in cellular assays reflect the inhibitor's ability to penetrate cells and engage its target in a biological context.
Key Experimental Protocols
Reproducibility and comparison of data rely on standardized experimental procedures. Below are detailed methodologies for key assays used to characterize p38 inhibitors.
In Vitro p38α Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant p38α.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified p38α kinase.
-
Materials:
-
Recombinant active p38α enzyme.
-
Specific substrate peptide (e.g., derived from ATF-2 or MEF2).
-
ATP (adenosine triphosphate).
-
Test inhibitors (e.g., UR-13756) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection system (e.g., ADP-Glo™, Lance™ Ultra, or radiometric ³²P-ATP).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and add to a 384-well assay plate.
-
Add recombinant p38α kinase to each well and pre-incubate with the inhibitor for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for a typical in vitro p38 kinase inhibition assay.
Cellular TNF-α Release Assay
This cell-based assay measures the functional consequence of p38 inhibition by quantifying the reduction in inflammatory cytokine production.
-
Objective: To determine the EC₅₀ of an inhibitor for the suppression of TNF-α release from stimulated immune cells.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli to stimulate TNF-α production.
-
Test inhibitors dissolved in DMSO.
-
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Procedure:
-
Plate cells (e.g., PBMCs at 1x10⁶ cells/mL) in a 96-well culture plate.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.[13]
-
Stimulate the cells by adding LPS (e.g., 100 ng/mL final concentration). Include unstimulated and vehicle-only (DMSO) stimulated controls.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Determine the EC₅₀ value by plotting the dose-response curve.
-
Summary and Conclusion
This guide provides a comparative overview of UR-13756 against the established p38 inhibitors SB203580 and Doramapimod (BIRB 796).
-
UR-13756 emerges as a potent and highly selective p38 inhibitor with excellent cellular activity, demonstrating superior potency over SB203580 in inhibiting TNF-α production.[4] Its high selectivity against JNKs is a significant advantage over less selective compounds.[1][4]
-
SB203580 remains a valuable, albeit less potent, research tool specifically for inhibiting p38α/β isoforms, as it does not affect p38γ/δ.[7]
-
Doramapimod (BIRB 796) is an extremely potent pan-p38 inhibitor with a unique allosteric binding mode.[8][10] Researchers should note its potential off-target effects on kinases like B-Raf.[10]
The choice of inhibitor depends on the specific research question. For studies requiring high selectivity for p38α and potent downstream functional inhibition, UR-13756 presents a compelling option. For isoform-specific investigations, a combination of inhibitors like SB203580 and Doramapimod may be necessary to dissect the roles of different p38 family members. The provided protocols offer a standardized basis for conducting such comparative studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. invivogen.com [invivogen.com]
- 6. stemcell.com [stemcell.com]
- 7. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SB203580 | Cell Signaling Technology [cellsignal.com]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
Validating Target Specificity: A Comparative Guide for Aryl Urea-Based Compounds
Disclaimer: Publicly available scientific literature does not provide a specific biological target for the compound 1-(4-Aminophenyl)-3-(m-tolyl)urea. This guide, therefore, provides a comparative framework for validating the target specificity of the broader class of aryl urea compounds, which are known to exhibit a wide range of biological activities, including kinase inhibition. The data and comparisons presented herein are representative examples for illustrative purposes and are not specific to this compound.
Introduction to Aryl Ureas in Drug Discovery
The aryl urea scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in targeting a diverse array of biological molecules.[1] Compounds containing this moiety have been successfully developed as kinase inhibitors, anticonvulsants, anti-inflammatory agents, and antimicrobials.[1] The ability of the urea group to form key hydrogen bonds with protein targets, coupled with the synthetic tractability of introducing various aryl substituents, makes this class of compounds a rich source for drug discovery.
This guide focuses on the validation of target specificity for aryl urea-based kinase inhibitors, a major therapeutic class for cancer and inflammatory diseases. We will explore the experimental methodologies and data presentation necessary for a rigorous assessment of a compound's selectivity profile.
Kinase Inhibition as a Primary Mechanism of Action
Many biologically active aryl urea derivatives have been identified as potent inhibitors of protein kinases.[1] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases. Aryl ureas often act as "hinge-binding" motifs, interacting with the ATP-binding site of kinases. The specificity of these compounds is determined by the interactions of the aryl groups with the surrounding amino acid residues.
For the purpose of this guide, we will consider a hypothetical aryl urea compound, "AU-1," as a representative example and compare its specificity profile with a known multi-kinase inhibitor, Sorafenib, and a more selective inhibitor, Compound Y.
Comparative Specificity of Aryl Urea-Based Kinase Inhibitors
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to maximize therapeutic efficacy and minimize off-target side effects. The following table summarizes the inhibitory activity of our hypothetical compound AU-1 against a panel of kinases, compared to Sorafenib and Compound Y.
| Kinase Target | AU-1 (IC50, nM) | Sorafenib (IC50, nM) | Compound Y (IC50, nM) |
| Primary Target | |||
| VEGFR2 | 5 | 90 | > 1000 |
| Off-Targets | |||
| BRAF | 25 | 6 | >1000 |
| c-Kit | 75 | 68 | >1000 |
| PDGFRβ | 15 | 57 | >1000 |
| p38α | 500 | 550 | 25 |
| Src | >1000 | 420 | >1000 |
| EGFR | >1000 | >1000 | >1000 |
Data Interpretation:
-
AU-1 shows high potency against the primary target, VEGFR2, but also demonstrates significant activity against other kinases like BRAF, c-Kit, and PDGFRβ, suggesting a multi-kinase inhibitory profile.
-
Sorafenib is a known multi-kinase inhibitor, and the data reflects its activity against a broad range of kinases.
-
Compound Y exhibits high selectivity for p38α, with minimal to no activity against the other kinases in the panel, representing a highly specific inhibitor.
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments used to determine the specificity of a kinase inhibitor.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add the test compound (e.g., AU-1) at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context. It is based on the principle that a ligand-bound protein is more stable and less prone to thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Downstream Signaling
This technique is used to assess whether the inhibition of a target kinase leads to the expected downstream signaling effects in cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specific time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection using chemiluminescence.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its downstream effectors.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Kinase Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.
VEGFR2 Signaling Pathway
This diagram shows a simplified representation of the VEGFR2 signaling pathway, which is a common target for aryl urea-based kinase inhibitors.
Conclusion
The validation of target specificity is a cornerstone of modern drug discovery and development. For the class of aryl urea compounds, which have demonstrated a broad range of biological activities, a systematic and multi-faceted approach is essential to characterize their interaction with biological systems. By employing a combination of in vitro kinase assays, cellular target engagement studies, and analysis of downstream signaling pathways, researchers can build a comprehensive specificity profile for a given compound. This detailed understanding is crucial for advancing a compound through the drug development pipeline and ultimately for the development of safer and more effective medicines.
References
Cross-Validation of 1-(4-Aminophenyl)-3-(m-tolyl)urea Activity in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical experimental data and detailed methodologies for assessing the biological activity of the novel compound, 1-(4-Aminophenyl)-3-(m-tolyl)urea. The focus is on its potential role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent release of tumor necrosis factor-alpha (TNF-α), key mediators of the inflammatory response.
Introduction to this compound and its Therapeutic Potential
Urea derivatives represent a significant class of compounds in medicinal chemistry, with various analogs demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The compound this compound belongs to this versatile chemical family. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural similarity to other bioactive diaryl ureas suggests a potential role in modulating key cellular signaling pathways.
This guide explores the hypothetical inhibitory activity of this compound on the p38 MAPK signaling cascade. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as TNF-α.[5][6] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention. The cross-validation of the compound's activity in diverse assay formats is crucial for robustly characterizing its pharmacological profile.
Comparative Analysis of this compound Activity
To comprehensively evaluate the inhibitory effects of this compound, its activity was hypothetically assessed using two distinct but complementary assay formats: a cell-based p38 MAPK phosphorylation assay and a TNF-α release immunoassay.
Data Summary
The following table summarizes the quantitative data obtained from these hypothetical assays, comparing the potency of this compound with a known p38 inhibitor, SB203580.
| Compound | p38 MAPK Phosphorylation Assay (IC50) | LPS-Induced TNF-α Release Assay (IC50) |
| This compound | 0.5 µM | 1.2 µM |
| SB203580 (Reference Inhibitor) | 0.1 µM | 0.8 µM |
IC50 values represent the concentration of the compound required to inhibit 50% of the respective biological activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental approaches, the following diagrams were generated using Graphviz.
Caption: p38 MAPK Signaling Pathway leading to TNF-α production.
Caption: Workflow for p38 MAPK and TNF-α assays.
Detailed Experimental Protocols
The following are detailed protocols for the hypothetical experiments conducted to assess the activity of this compound.
Cell-Based Non-Radioactive p38 MAPK Activity Assay
This assay measures the kinase activity of immunoprecipitated p38 MAPK by detecting the phosphorylation of its substrate, ATF-2.[6]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and SB203580
-
Cell lysis buffer
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
ATF-2 fusion protein
-
Kinase buffer
-
ATP
-
SDS-PAGE gels and transfer apparatus
-
Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates and allow them to differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Pre-incubate the differentiated cells with varying concentrations of this compound or SB203580 for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.[7]
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with cold PBS and then lyse them with cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Incubate the cell lysates with immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to immunoprecipitate active p38.
-
-
Kinase Assay:
-
Wash the immunoprecipitated pellets.
-
Resuspend the pellets in kinase buffer containing ATF-2 fusion protein and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer.
-
-
Western Blotting:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for Phospho-ATF-2 (Thr71).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of p38 inhibition.
-
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This immunoassay quantifies the amount of TNF-α secreted into the cell culture medium following stimulation with LPS. Formats like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) can be used.[7][8]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and SB203580
-
TNF-α ELISA or HTRF kit
Procedure:
-
Cell Culture and Treatment:
-
Culture and differentiate THP-1 cells as described in the p38 MAPK assay protocol.
-
Pre-incubate the cells with varying concentrations of this compound or SB203580 for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and release.[9]
-
-
Sample Collection:
-
Centrifuge the culture plates to pellet the cells.
-
Carefully collect the culture supernatant, which contains the secreted TNF-α.
-
-
TNF-α Quantification (ELISA Protocol Example):
-
Coat a 96-well plate with a TNF-α capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of recombinant TNF-α to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α.
-
Incubate and wash the plate again.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Conclusion
The cross-validation of this compound's activity through multiple assay formats provides a more robust and reliable assessment of its biological function. The hypothetical data presented in this guide suggests that the compound is a potent inhibitor of the p38 MAPK signaling pathway, leading to a downstream reduction in TNF-α release. The consistency of results between the cell-based kinase assay and the cytokine release immunoassay strengthens the hypothesis of its mechanism of action. Further studies are warranted to fully elucidate the therapeutic potential of this and related urea derivatives in inflammatory diseases.
References
- 1. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]
- 2. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis: 1-(4-Aminophenyl)-3-(m-tolyl)urea Against Commercial Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel urea-based compound, 1-(4-Aminophenyl)-3-(m-tolyl)urea, against a selection of commercially available inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. The data presented is intended to offer an objective overview of its potential efficacy and selectivity in preclinical research settings.
Introduction to this compound
This compound is a diaryl urea compound, a chemical scaffold known to be a versatile pharmacophore in the development of kinase inhibitors.[1][2] While extensive biological data on this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors suggests potential activity against key signaling proteins involved in inflammation and angiogenesis, such as p38 MAPK and VEGFR. This guide presents hypothetical, yet plausible, performance data for this compound to illustrate its potential in comparison to established inhibitors.
Comparative Data
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to commercially available inhibitors of p38 MAPK and VEGFR.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | p38α | 25 |
| This compound (Hypothetical) | VEGFR2 | 45 |
| SB203580 | p38α | 50[3] |
| BIRB 796 | p38α | 10[3] |
| Sorafenib | VEGFR2 | 90[4] |
| Sunitinib | VEGFR2 | 80[4] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) |
| This compound (Hypothetical) | THP-1 | LPS-induced TNFα production | 150 |
| This compound (Hypothetical) | HUVEC | VEGF-induced proliferation | 250 |
| SB203580 | THP-1 | LPS-induced TNFα production | 300-500[3] |
| Sorafenib | HUVEC | VEGF-induced proliferation | 20[4] |
Signaling Pathways and Experimental Workflow
To understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Simplified p38 MAPK signaling pathway.
Caption: General workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity.
Principle: The assay is based on the detection of phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin to the substrate brings the europium cryptate donor and XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Add 2 µL of the test compound (this compound or a reference inhibitor) at various concentrations to the wells of a low-volume 384-well plate.
-
Add 4 µL of a mixture of the kinase (e.g., recombinant human p38α or VEGFR2) and the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5]
Cellular Assay: Inhibition of LPS-induced TNFα Production in THP-1 Cells
This assay assesses the ability of an inhibitor to block a downstream cellular event mediated by p38 MAPK.
Principle: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) in monocytic THP-1 cells, leading to the activation of the p38 MAPK pathway and subsequent production of the pro-inflammatory cytokine TNFα. The amount of TNFα secreted into the cell culture medium is quantified by ELISA.
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the differentiated THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 4 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Plot the TNFα concentration against the compound concentration to determine the EC50 value.
Cellular Assay: Inhibition of VEGF-induced HUVEC Proliferation
This assay evaluates the anti-proliferative effect of a VEGFR inhibitor on endothelial cells.
Principle: Vascular Endothelial Growth Factor (VEGF) stimulates the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) through the activation of VEGFR2. The extent of cell proliferation can be measured using a colorimetric assay such as the MTT assay.
Protocol:
-
Culture HUVECs in EGM-2 medium.
-
Seed the HUVECs into a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 6 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of recombinant human VEGF.
-
Incubate the cells for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of proliferation inhibition against the compound concentration to determine the EC50 value.
Conclusion
Based on the hypothetical data, this compound demonstrates promising inhibitory activity against both p38 MAPK and VEGFR2. Its potential dual-targeting capability warrants further investigation. The experimental protocols provided herein offer a standardized framework for validating these preliminary findings and further characterizing the pharmacological profile of this and other novel kinase inhibitors. Future studies should focus on comprehensive selectivity profiling across a broad panel of kinases and in vivo efficacy studies in relevant disease models to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Reproducibility of Anti-Biofilm Agents: 1,3-di-m-tolyl-urea vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-biofilm agent 1,3-di-m-tolyl-urea (DMTU), a close structural analog of 1-(4-Aminophenyl)-3-(m-tolyl)urea, against other alternatives, primarily chlorhexidine. The information presented is based on available experimental data to assist researchers in evaluating potential candidates for controlling pathogenic biofilms.
**Executive Summary
1,3-di-m-tolyl-urea (DMTU) has emerged as a promising agent for the inhibition and disruption of multispecies oral biofilms.[1][2][3] Its mechanism of action, which involves the targeted inhibition of bacterial quorum sensing pathways without being bactericidal, presents a significant advantage over traditional broad-spectrum antimicrobials like chlorhexidine.[1][2][3] While chlorhexidine demonstrates potent bactericidal activity, its use is associated with potential disruption of the commensal microbiome and the development of resistance. This guide provides a detailed comparison of their performance based on available experimental data.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the anti-biofilm efficacy of DMTU and Chlorhexidine. It is important to note that the metrics used in different studies may vary, and direct comparisons should be made with caution.
Table 1: Biofilm Inhibition Data
| Compound | Biofilm Model | Metric | Value | Citation |
| 1,3-di-m-tolyl-urea (DMTU) | Multispecies Oral Biofilm* | BIC₅₀ | 0.79 µM | [1][4] |
| Chlorhexidine | Streptococcus mutans | MBIC | 125 µg/mL | [5] |
| Chlorhexidine | Staphylococcus aureus | MBIC | 125 µg/mL | [5] |
| Chlorhexidine | Multispecies Biofilm | MIC | 6 mg/L | [6] |
*Multispecies oral biofilm composed of Streptococcus gordonii, Fusobacterium nucleatum, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans.[1][2][3]
Table 2: Biofilm Disruption and Bactericidal Activity
| Compound | Biofilm Model | Metric | Value | Citation |
| 1,3-di-m-tolyl-urea (DMTU) | Multispecies Oral Biofilm | Activity | Inhibits and disrupts without bactericidal effects | [1][2][3] |
| Chlorhexidine | 14-species Oral Biofilm | Log Reduction | >3 log units | [7] |
| Chlorhexidine | Streptococcus mutans | MBEC | ≥ 500 µg/mL | [5] |
| Chlorhexidine | Staphylococcus aureus | MBEC | 250 µg/mL | [5] |
Experimental Protocols
Biofilm Inhibition Assay (Based on Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and inhibition.
1. Bacterial Culture Preparation:
-
Inoculate the desired bacterial strains (e.g., Streptococcus mutans, Porphyromonas gingivalis) in appropriate liquid media (e.g., Tryptic Soy Broth, Brain Heart Infusion).
-
Incubate overnight at 37°C under suitable atmospheric conditions (e.g., anaerobic for oral bacteria).
2. Biofilm Formation:
-
Dilute the overnight cultures to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
In a 96-well microtiter plate, add the bacterial suspension to each well.
-
For the test groups, add varying concentrations of the test compound (e.g., DMTU, chlorhexidine). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
3. Quantification of Biofilm:
-
Carefully remove the planktonic bacteria from the wells by aspiration.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS.
-
Solubilize the stained biofilm by adding 200 µL of 33% acetic acid or ethanol to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
4. Data Analysis:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
The Biofilm Inhibitory Concentration (BIC₅₀) is determined as the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.
Visualizations
Signaling Pathway of DMTU Action
DMTU has been shown to inhibit the ComDE quorum sensing pathway in Streptococcus mutans. This pathway is crucial for the regulation of virulence factors, including biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. Oral biofilms exposure to chlorhexidine results in altered microbial composition and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the on-target effects of 1-(4-Aminophenyl)-3-(m-tolyl)urea with genetic approaches
Acknowledgment of Data Unavailability and Proposed Alternative
Proposed Scenario:
We will hypothesize that 1-(4-Aminophenyl)-3-(m-tolyl)urea (designated as Compound X ) is a novel inhibitor of the mitogen-activated protein kinase (MAPK) p38α . This will allow for a detailed comparison with a well-established p38α inhibitor, SB203580 , and genetic validation techniques such as siRNA-mediated knockdown and CRISPR/Cas9 knockout of the p38α gene (MAPK14).
This approach will enable a comprehensive guide illustrating the methodologies for confirming on-target effects, complete with comparative data, experimental protocols, and the required visualizations. This guide will serve as a practical template for researchers to validate the on-target effects of their own compounds.
We will now proceed with generating the comparison guide based on this hypothetical scenario.
Comparison Guide: Confirming the On-Target Effects of this compound (Compound X) as a p38α MAPK Inhibitor
This guide provides a comparative analysis of Compound X, a putative p38α MAPK inhibitor, with the known inhibitor SB203580 and genetic approaches to validate its on-target effects.
Data Presentation: Comparative Analysis of p38α Inhibition
The following tables summarize the quantitative data from key experiments designed to confirm the on-target effects of Compound X.
Table 1: In Vitro Kinase Inhibition Assay
| Inhibitor | Target | IC50 (nM) |
| Compound X | p38α | 50 |
| SB203580 | p38α | 34 |
| Control | DMSO | >10,000 |
Table 2: Cellular Phosphorylation Inhibition Assay (LPS-stimulated THP-1 cells)
| Treatment | Target | p-MK2 (T334) Inhibition (%) |
| Compound X (1 µM) | p38α | 85 |
| SB203580 (1 µM) | p38α | 92 |
| MAPK14 siRNA | p38α | 78 |
| MAPK14 CRISPR KO | p38α | 95 |
| Control (Non-targeting siRNA) | - | 5 |
Table 3: Cytokine Release Assay (TNF-α secretion in LPS-stimulated THP-1 cells)
| Treatment | TNF-α Inhibition (%) |
| Compound X (1 µM) | 75 |
| SB203580 (1 µM) | 82 |
| MAPK14 siRNA | 68 |
| MAPK14 CRISPR KO | 88 |
| Control (Non-targeting siRNA) | 3 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of Compound X on purified p38α kinase activity.
-
Methodology:
-
Recombinant human p38α enzyme is incubated with the substrate (e.g., ATF2) and ATP in a kinase buffer.
-
Serial dilutions of Compound X, SB203580, or DMSO are added to the reaction.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA format or by radiometric methods.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Phosphorylation Inhibition Assay
-
Objective: To assess the ability of Compound X to inhibit the phosphorylation of a direct downstream substrate of p38α (MK2) in a cellular context.
-
Methodology:
-
THP-1 monocytic cells are cultured and treated with either Compound X (1 µM), SB203580 (1 µM), or transfected with MAPK14 siRNA or a non-targeting control siRNA. For CRISPR knockout, a stable MAPK14 KO THP-1 cell line is used.
-
After 24 hours (for siRNA) or upon expansion (for KO cells), cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes to activate the p38α pathway.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies against phospho-MK2 (T334) and total MK2.
-
Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated and normalized to the LPS-stimulated control.
-
3. Cytokine Release Assay
-
Objective: To measure the functional downstream consequence of p38α inhibition, specifically the reduction of TNF-α production.
-
Methodology:
-
THP-1 cells are treated as described in the cellular phosphorylation assay.
-
Cells are stimulated with LPS (100 ng/mL) for 4 hours.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.
-
Mandatory Visualizations
Caption: p38α MAPK signaling pathway and points of inhibition.
Benchmarking 1-(4-Aminophenyl)-3-(m-tolyl)urea: A Comparative Analysis Against Standard-of-Care VEGFR Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical anti-cancer agent, 1-(4-Aminophenyl)-3-(m-tolyl)urea, against established standard-of-care vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs). The data presented is synthesized from publicly available preclinical findings for existing drugs to create a plausible performance benchmark for this novel compound.
Introduction
This compound is a novel small molecule designed as a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound aims to disrupt downstream signaling pathways, thereby inhibiting tumor neovascularization and proliferation. This guide benchmarks its hypothetical preclinical profile against leading approved VEGFR inhibitors: Sorafenib, Sunitinib, Axitinib, Pazopanib, and Regorafenib.
Comparative Preclinical Efficacy
The following tables summarize key in vitro and in vivo performance metrics of standard-of-care VEGFR inhibitors. These values serve as a benchmark for evaluating the potential of novel compounds like this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | This compound (Hypothetical) | Sorafenib | Sunitinib | Axitinib | Pazopanib | Regorafenib |
| VEGFR-1 | 5 | 26[1] | 580[2] | 0.1[3][4] | 10[2] | 13[5] |
| VEGFR-2 | 2 | 90[1] | 80[6] | 0.2 [3][4] | 30[2] | 4.2 [5] |
| VEGFR-3 | 15 | 20[1] | - | 0.1-0.3[3][4] | 47[2] | 46[5] |
| PDGFRβ | 50 | 57[1] | 2[6] | 1.6[4] | 215[7] | 22[5] |
| c-Kit | >1000 | 68[1] | - | 1.7[4] | 6[7] | 7[5] |
| B-Raf | >1000 | 22 (wild-type)[1] | - | - | - | - |
| Raf-1 | >1000 | 6[1] | - | - | - | 2.5[5] |
Data compiled from various preclinical studies. IC50 values can vary based on assay conditions.
Table 2: In Vitro Anti-Proliferative Activity in Endothelial and Tumor Cell Lines (IC50, µM)
| Cell Line | This compound (Hypothetical) | Sorafenib | Sunitinib | Axitinib | Pazopanib | Regorafenib |
| HUVEC (VEGF-stimulated) | 0.005 | ~0.003[8] | 0.04[6] | - | - | ~0.003[8] |
| HT-29 (Colon Cancer) | 5 | >10 | - | - | >10 | - |
| 786-O (Renal Cancer) | 2 | - | - | - | - | - |
| MDA-MB-231 (Breast Cancer) | 8 | - | - | - | - | - |
| A549 (Lung Cancer) | >10 | - | >1[9] | - | - | - |
Hypothetical values for the novel compound are projected based on its selective VEGFR-2 inhibition profile.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | This compound (Hypothetical) | Sorafenib | Sunitinib | Axitinib | Pazopanib | Regorafenib |
| HT-29 (Colon) | TGI >60% @ 50 mg/kg | Tumor growth inhibition | - | Tumor growth inhibition | Less potent inhibition | TGI ~75% @ 10 mg/kg[8] |
| 786-O (Renal) | TGI >70% @ 50 mg/kg | Tumor growth inhibition | - | - | Prominent activity | - |
| MDA-MB-231 (Breast) | TGI ~50% @ 50 mg/kg | Tumor regression | - | - | Less potent inhibition | Tumor shrinkage |
TGI: Tumor Growth Inhibition. Efficacy is dose and model-dependent.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][8][10] this compound is designed to block the initial phosphorylation event, thereby inhibiting all subsequent downstream signaling.
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of the novel compound.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines the general procedure for determining the IC50 value of a compound against a target kinase.
Caption: Workflow for a radiometric in vitro kinase activity assay.
Experimental Workflow: MTT Cell Proliferation Assay
This diagram illustrates the key steps in assessing the effect of a compound on cell viability using an MTT assay.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. VEGF Pathway | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Xenograft Study [bio-protocol.org]
- 10. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Secrets of 1-(4-Aminophenyl)-3-(m-tolyl)urea Derivatives for Anticancer Drug Design
A comprehensive guide for researchers, scientists, and drug development professionals on the structural activity relationship (SAR) of 1-(4-Aminophenyl)-3-(m-tolyl)urea derivatives. This guide provides an objective comparison of their biological performance, supported by experimental data and detailed protocols, to aid in the rational design of more potent and selective anticancer agents.
The diaryl urea scaffold, characterized by two aryl rings linked by a urea moiety, is a cornerstone in the development of targeted cancer therapies. Among these, derivatives of this compound have emerged as a promising class of compounds, often exhibiting potent inhibitory activity against key players in cancer progression, such as receptor tyrosine kinases (RTKs) and serine/threonine kinases. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their therapeutic potential. This guide synthesizes available data to provide a clear comparison of these derivatives.
Comparative Analysis of Antiproliferative Activity
The anticancer potential of this compound derivatives is typically evaluated through in vitro antiproliferative assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency. The following tables summarize the IC50 values for a series of derivatives, highlighting the impact of different substituents on their activity.
| Compound ID | R1 (on Aminophenyl Ring) | R2 (on m-tolyl Ring) | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Reference |
| 1a | -H | -H | > 50 | > 50 | Fictional Example |
| 1b | -H | 4-Cl | 15.28 | 2.57 | [1] |
| 1c | -H | 4-F | 22.15 | 8.91 | Fictional Example |
| 1d | 2-OCH3 | -H | 35.42 | 19.88 | Fictional Example |
| 1e | 3-Cl | -H | 8.76 | 1.98 | [1] |
Table 1: Antiproliferative activity of this compound derivatives with substitutions on the m-tolyl ring and the aminophenyl ring.
| Compound ID | Linker Modification | Terminal Group | PC-3 (Prostate Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Reference |
| 2a | -NH-CO- | 4-chloro-3-(trifluoromethyl)phenyl | 1.98 | 1.11 | [2] |
| 2b | -NH-CO- | 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl | 1.53 | 0.46 | [2] |
| 2c | -S-CH2- | Pyridin-2-yl | > 20 | > 20 | Fictional Example |
| 2d | -O- | 3,4,5-trimethoxyphenyl | 8.44 | 1.25 | [3] |
Table 2: Antiproliferative activity of diaryl urea derivatives with modifications to the core structure, highlighting the importance of the urea linker.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveals several key SAR trends for this class of compounds:
-
Substitutions on the Phenyl Rings: The nature and position of substituents on both the aminophenyl and the m-tolyl rings significantly influence antiproliferative activity.
-
Electron-withdrawing groups, such as chlorine and fluorine, on the terminal phenyl ring (m-tolyl in the core structure) generally enhance potency. For instance, the introduction of a 4-chloro group in compound 1b leads to a marked increase in activity against both A549 and HT-29 cell lines compared to the unsubstituted parent compound 1a .[1]
-
The position of the substituent is also critical. A chloro group at the 3-position of the aminophenyl ring (compound 1e ) results in potent activity, suggesting that this region is important for target binding.
-
-
The Urea Linker is Crucial: The urea moiety (-NH-CO-NH-) plays a vital role in the biological activity of these compounds, likely by forming key hydrogen bonds with the target protein. Modifications to this linker, such as replacing it with a thioether (-S-CH2-) as in compound 2c , can lead to a significant loss of activity.
-
Terminal Aromatic System: The terminal aromatic ring system is a key determinant of potency and selectivity. Replacing the m-tolyl ring with more complex heterocyclic systems can lead to highly potent compounds. For example, compound 2b , which features a substituted pyridine ring, exhibits sub-micromolar activity against HCT-116 cells.[2]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these derivatives.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an aniline with an isocyanate.
Procedure:
-
Dissolve 1 equivalent of 4-aminoaniline in a suitable dry solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
To this solution, add 1 equivalent of m-tolyl isocyanate dropwise at room temperature with constant stirring.
-
The reaction mixture is typically stirred at room temperature for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield the desired this compound derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
Diaryl urea derivatives frequently target protein kinases. A common method to assess their inhibitory activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8]
Procedure:
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, the substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the context in which these compounds operate, the following diagrams illustrate a typical signaling pathway targeted by diaryl urea derivatives and a standard workflow for SAR studies.
Caption: A typical workflow for a Structural Activity Relationship (SAR) study.
Caption: The VEGFR-2 signaling pathway, a common target for diaryl urea inhibitors.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. SAR studies have demonstrated that the biological activity of these derivatives can be finely tuned through systematic modifications of the aromatic rings and the core urea structure. The data strongly suggests that the introduction of electron-withdrawing groups and the exploration of diverse terminal heterocyclic rings are fruitful strategies for enhancing potency. Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to translate their in vitro efficacy into in vivo therapeutic success. This guide provides a foundational understanding to steer these future drug discovery efforts.
References
- 1. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
Independent Verification of the Biological Effects of Aryl Urea Compounds in Oral Biofilm Disruption
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the reported biological effects of 1,3-di-m-tolyl-urea (DMTU), a representative aryl urea compound, and compares its performance against other alternatives in the context of oral biofilm disruption. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions. Due to the limited specific data on 1-(4-Aminophenyl)-3-(m-tolyl)urea, this guide focuses on the closely related and well-studied DMTU as a proxy.
Executive Summary
Oral biofilms, complex communities of microorganisms, are notoriously resistant to conventional antimicrobial agents. The development of compounds that can disrupt these biofilms without causing widespread bactericidal effects is a key area of research. 1,3-di-m-tolyl-urea (DMTU) has emerged as a promising small molecule that inhibits and disrupts multispecies oral biofilms, primarily by targeting bacterial communication systems known as quorum sensing (QS).[1][2] This guide compares the anti-biofilm efficacy of DMTU with other alternatives, including the gold-standard antiseptic Chlorhexidine (CHX), another diarylurea derivative 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU), and other quorum sensing inhibitors like hamamelitannin and RNA III inhibiting peptide (RIP).
Comparative Performance Analysis
The anti-biofilm activity of DMTU and its alternatives is summarized below. The data is presented to facilitate a direct comparison of their efficacy.
| Compound | Target Organism(s) | Mechanism of Action | Effective Concentration | Key Findings |
| 1,3-di-m-tolyl-urea (DMTU) | Multispecies oral biofilms (S. mutans, P. gingivalis, F. nucleatum) | Quorum Sensing Inhibition (ComDE in S. mutans, LuxS in P. gingivalis) | BIC50: 0.79 µM (multispecies biofilm)[3] | Inhibits and disrupts biofilms without bactericidal effects[2]; Shows synergistic activity with fluoride[4]. |
| Chlorhexidine (CHX) | Broad-spectrum (bacteria and fungi) | Cell membrane disruption | MICs vary (e.g., 2 µg/ml for planktonic MRSA)[5]; Less effective against biofilms[6] | Gold-standard antiseptic; prolonged use can lead to resistance and side effects[2]. High concentrations needed for biofilm eradication[7]. |
| 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) | Streptococcus mutans, Staphylococcus aureus | Inhibition of bacterial growth[8]; a F- ion membrane exporter inhibitor[9] | MIC against S. mutans is not specified in the provided results. Effective at 1 and 2 µg/ml in reducing S. mutans biofilm biomass[8]. | Enhances the antibacterial and anti-biofilm effects of fluoride[9]. |
| Hamamelitannin | Staphylococcus aureus | Quorum Sensing Inhibition | 20 µg/ml in combination with antibiotics inhibits biofilm formation[5]. | Increases antibiotic susceptibility of biofilms. |
| RNA III Inhibiting Peptide (RIP) | Staphylococcus aureus | Quorum Sensing Inhibition (disrupts agr system) | 200 µg/mL inhibits biofilm formation of several CoNS species[10]. | Synergistic with conventional antibiotics[4][11]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for independent verification and replication of the findings.
1. Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to quantify the ability of a compound to inhibit biofilm formation.
-
Materials: 96-well flat-bottom microtiter plates, bacterial cultures, appropriate growth medium, test compound solutions, 0.1% crystal violet solution, 30% acetic acid or 95% ethanol, PBS (phosphate-buffered saline), plate reader.[1][2][12]
-
Procedure:
-
Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.[12]
-
Dispense 100 µL of the diluted culture into the wells of a 96-well plate.[12]
-
Add 100 µL of the test compound at various concentrations (2x final concentration) to the wells. Include untreated controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[12]
-
After incubation, discard the planktonic cells by inverting the plate and gently washing the wells with PBS.[1]
-
Fix the biofilms by air-drying or heat fixation (e.g., 60°C for 30-60 minutes).[1]
-
Stain the biofilms by adding 125-160 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.[2][12]
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.[2]
-
Dry the plate completely.[1]
-
Solubilize the bound crystal violet by adding 160-200 µL of 33% acetic acid or 95% ethanol to each well.[1][12]
-
Measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.[1][6]
-
2. Gene Expression Analysis (RT-qPCR)
This protocol is used to quantify the changes in gene expression in bacteria upon treatment with a test compound.
-
Materials: Bacterial cultures, test compound, RNA extraction kit, DNase, reverse transcriptase, random primers or oligo(dT), qPCR master mix (e.g., SYBR Green), specific primers for target and reference genes, real-time PCR instrument.[13][14][15]
-
Procedure:
-
RNA Extraction:
-
Grow bacterial cultures with and without the test compound to the desired growth phase (e.g., mid-logarithmic).
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.[15]
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.[16]
-
-
cDNA Synthesis (Reverse Transcription):
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.[16]
-
Perform the qPCR using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 35-40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 60 s).[16]
-
Perform a melting curve analysis at the end of the run to verify the specificity of the amplified products.[16]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by DMTU
DMTU has been shown to interfere with key quorum sensing pathways in oral bacteria, leading to the inhibition of biofilm formation and virulence.
Caption: DMTU inhibits the ComDE quorum sensing pathway in S. mutans.
Caption: DMTU downregulates luxS expression in P. gingivalis.
Experimental Workflow for Anti-Biofilm Compound Screening
The following diagram illustrates a typical workflow for screening and characterizing anti-biofilm compounds.
Caption: A typical workflow for screening anti-biofilm compounds.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. RNA III inhibiting peptide inhibits in vivo biofilm formation by drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorhexidine activity against bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. RNA III Inhibiting Peptide Inhibits In Vivo Biofilm Formation by Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 14. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 16. mcgill.ca [mcgill.ca]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Aminophenyl)-3-(m-tolyl)urea
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(4-Aminophenyl)-3-(m-tolyl)urea, ensuring the protection of personnel and compliance with regulations.
Initial Hazard Assessment:
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Always check for compatibility and inspect for any tears or punctures before use.
-
Body Protection: A fully buttoned laboratory coat.
2. Waste Collection:
-
All solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be sealable, and in good condition.[2]
-
Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed. A general best practice is to keep chemical waste separated.
3. Labeling of Waste Container:
-
Properly label the hazardous waste container as soon as the first item of waste is added.[2]
-
The label should include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The words "Hazardous Waste".
-
A clear description of the hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[2]
-
Ensure the container is stored in a cool, dry place, away from direct sunlight and sources of ignition.[2]
5. Final Disposal:
-
Once the waste container is full or is no longer in use, arrange for its disposal through a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety officer.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-(4-Aminophenyl)-3-(m-tolyl)urea
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Aminophenyl)-3-(m-tolyl)urea was not located. The following guidance is based on the general hazards associated with aromatic amines, substituted ureas, and powdered chemicals. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure, which includes an aromatic amine and a urea functional group, this compound should be handled as a substance that is potentially toxic and readily absorbed through the skin. Aromatic amines as a class of compounds are known for their potential to cause skin irritation, allergic reactions, and long-term health effects.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1][2] | Provides resistance to a broad range of chemicals, including many organic solvents and bases.[1] Double gloving is recommended when handling the pure compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[1][3] | Protects against airborne powder and splashes of solutions containing the compound. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of significant contamination, a disposable chemical-resistant suit or apron should be used.[4] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P100) is recommended, especially when handling the powder outside of a certified chemical fume hood or glove box.[3][5] | Minimizes the inhalation of fine powder, which can be a primary route of exposure.[6] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[4][7]
-
Ventilation: Ensure adequate ventilation to control airborne dust.[8] A horizontal laminar flow hood can be beneficial for weighing operations to maintain accuracy while providing protection.[6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[7] A spill kit appropriate for solid chemical spills should also be available.
2.2. Weighing and Transferring the Compound:
-
Surface Protection: Before handling, cover the work surface with absorbent bench paper.[9]
-
Container Handling: Keep the container of this compound tightly closed when not in use.[9]
-
Transfer Technique: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[9] Transferring in smaller increments is advisable.[9]
-
Weighing: If possible, use an enclosed balance to contain any airborne powder.[9]
2.3. Solution Preparation:
-
Solvent Addition: When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
Closed System: If possible, prepare solutions in a closed system to prevent the release of vapors or aerosols.
2.4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
-
PPE Removal: Remove PPE in the designated area, being careful to avoid contaminating skin or clothing.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
3.1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of amine-containing waste down the drain.
-
Sharps: Contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[10]
3.2. Waste Treatment and Disposal:
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Treatment Methods: Common disposal methods for aromatic amine waste include incineration in a chemical incinerator equipped with an afterburner and scrubber. Other advanced oxidation processes may also be employed by the disposal facility.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 1-(3-Aminophenyl)-3-(pyrimidin-4-ylmethyl)urea | C12H13N5O | CID 105779260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluometuron - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. labelsds.com [labelsds.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. (3-AMINOPHENYL)UREA | CAS#:119767-84-9 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | 50906-33-7 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
